(R)-(Methylsulfinyl)benzene
Description
Significance of Chiral Sulfoxides in Asymmetric Synthesis and Stereoselective Transformations
The true value of chiral sulfoxides lies in their application as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govacs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The sulfinyl group, with its fixed stereochemistry, can effectively guide the approach of reagents to a molecule, leading to the preferential formation of one enantiomer over the other. This control is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. nih.govsioc-journal.cn
Chiral sulfoxides have proven their mettle in a wide array of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov They are also employed as ligands in transition-metal catalyzed reactions, such as the renowned Tsuji-Trost allylic alkylation, a powerful method for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net The ability of the sulfoxide (B87167) to coordinate to a metal center, in close proximity to the chiral sulfur atom, allows for the effective transfer of stereochemical information during the catalytic cycle. nih.gov
Historical Development and Key Milestones in Chiral Sulfoxide Research
The journey of chiral sulfoxides began in 1926 with the first description of an optically active sulfoxide. wiley-vch.de However, it was the pioneering work of Andersen in 1962 that provided the first practical synthesis of chiral sulfoxides. illinois.edu This method involved the reaction of a sulfinyl chloride with a chiral alcohol, like (-)-menthol, to form a mixture of diastereomers that could be separated by recrystallization. Subsequent nucleophilic substitution with an organometallic reagent proceeded with clean inversion of configuration at the sulfur center, yielding an enantiomerically pure sulfoxide. illinois.edu
This breakthrough paved the way for more extensive research into the applications of chiral sulfoxides. The development of catalytic enantioselective oxidation of prochiral sulfides emerged as a more direct and efficient route to these compounds. wiley-vch.deresearchgate.net This approach, particularly with the use of chiral titanium complexes, has been highly successful for the synthesis of various aryl methyl sulfoxides. researchgate.net The continuous evolution of synthetic methodologies has made a diverse range of enantiomerically enriched sulfoxides more accessible, fueling further investigations into their synthetic utility. illinois.edu
Stereochemical Principles and Unique Properties of the Sulfinyl Stereocenter
The chirality of a sulfoxide arises from the tetrahedral arrangement of a lone pair of electrons and three different substituents around the sulfur atom. nih.gov The sulfur-oxygen bond is a polar, partially dative bond, which contributes to the unique electronic properties of the sulfinyl group. nih.gov Unlike chiral carbon centers, the sulfinyl stereocenter is configurationally stable, meaning it does not readily undergo racemization. nih.gov
This stability is a key attribute that makes sulfoxides reliable chiral controllers. The lone pair of electrons on the sulfur atom can act as a coordinating site for metal catalysts, while the oxygen atom can participate in hydrogen bonding, further influencing the stereochemical outcome of reactions. nih.gov The ability of the sulfoxide to switch between S- and O-coordination provides an additional layer of control in catalytic processes. nih.gov
Research Challenges and Future Opportunities in the Field of Chiral Organosulfur Chemistry
Despite the significant progress in chiral organosulfur chemistry, several challenges remain. One of the primary hurdles is the often unpleasant odor associated with many sulfur compounds, which can complicate their handling and large-scale application. scribd.com Another challenge lies in the potential for sulfur-containing molecules to coordinate strongly with metal catalysts, sometimes leading to catalyst deactivation. scribd.com
A notable phenomenon that can complicate the determination of the stereochemical outcome of reactions involving chiral sulfoxides is the self-disproportionation of enantiomers (SDE). rsc.org This process can occur spontaneously in scalemic samples (mixtures of enantiomers where one is in excess) during various physicochemical processes, potentially leading to erroneous interpretations of enantioselectivity. rsc.org
Future research in this field is expected to focus on the development of more sustainable and environmentally friendly synthetic methods. scribd.comacs.org This includes the use of greener sulfurizing reagents and the design of more efficient and recyclable catalysts. acs.org The exploration of novel applications of chiral sulfoxides in materials science and medicinal chemistry also presents exciting opportunities. rsc.orgresearchgate.net As our understanding of the intricate stereochemical nature of the sulfinyl group deepens, we can anticipate the development of even more sophisticated and powerful applications for compounds like (R)-(Methylsulfinyl)benzene.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | nih.gov |
| Molecular Weight | 140.20 g/mol | nih.gov |
| IUPAC Name | [(R)-methylsulfinyl]benzene | nih.gov |
| Appearance | Colorless oil | rsc.orgrsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C7H8OS |
|---|---|
Molecular Weight |
140.2 g/mol |
IUPAC Name |
[(R)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m1/s1 |
InChI Key |
JXTGICXCHWMCPM-SECBINFHSA-N |
SMILES |
CS(=O)C1=CC=CC=C1 |
Isomeric SMILES |
C[S@@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure R Methylsulfinyl Benzene and Its Chiral Analogues
Catalytic Asymmetric Oxidation of Prochiral Sulfides to Sulfoxides
The catalytic asymmetric oxidation of prochiral sulfides stands out as a highly efficient pathway to produce chiral sulfoxides. scholaris.camedcraveonline.com This approach has garnered considerable attention, leading to the development of various catalytic systems. researchgate.net Transition metal catalysts, particularly those based on titanium and vanadium, have been extensively studied for these transformations. acs.org
Transition-Metal-Catalyzed Asymmetric Sulfoxidation Systems
A significant breakthrough in asymmetric sulfoxidation came with the modification of the Sharpless epoxidation reagent. medcraveonline.com In 1984, the groups of Kagan and Modena independently reported the use of a system comprising titanium(IV) isopropoxide (Ti(OiPr)4), diethyl tartrate (DET), and tert-butyl hydroperoxide (tBuOOH) for the asymmetric oxidation of sulfides. medcraveonline.comwiley-vch.deresearchgate.net The initial stoichiometric reagent was later developed into a catalytic version. wiley-vch.de
A key modification to this system involves the addition of water, creating a homogeneous reagent with the composition Ti(O-i-Pr)4/diethyl tartrate/H2O/t-BuOOH in a 1:2:1:1 ratio. researchgate.net This water-modified Kagan reagent effectively oxidizes prochiral functionalized sulfides to optically active sulfoxides, with enantiomeric excesses (ee) often ranging from 75% to 90% for alkyl aryl sulfoxides. researchgate.net Further enhancement in enantioselectivity was observed when tert-butyl hydroperoxide was replaced with cumene (B47948) hydroperoxide (CHP). libretexts.orgmedcraveonline.com
The choice of chiral ligand is crucial. Replacing DET with chiral 1,2-diarylethane-1,2-diols has enabled stoichiometric, enantioselective oxidations with high ee values. wiley-vch.de The use of (R)-(+)-binaphthol as a chiral ligand has also proven effective, achieving up to 96% ee for some methyl aryl sulfides, benefiting from a kinetic resolution process where one sulfoxide (B87167) enantiomer is further oxidized to the sulfone. medcraveonline.com
Schiff bases derived from chiral amino alcohols and salicylaldehydes have also been employed as ligands in titanium-catalyzed sulfoxidations. diva-portal.orgresearchgate.net For instance, a system using a sterically hindered Schiff base ligand with Ti(OiPr)4 and hydrogen peroxide (H2O2) as the oxidant achieved 89% yield and 73% ee for the oxidation of thioanisole (B89551). diva-portal.org Another study reported that titanium complexes with salicylaldehydimine ligands could produce (R)-(Methylsulfinyl)benzene with up to 84% ee. researchgate.net Helical titanium salan catalysts have also been investigated, showing moderate enantioselectivities in thioanisole oxidation. ingentaconnect.com
Titanium-Catalyzed Asymmetric Oxidation of Thioanisole
| Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ti(OiPr)4 / DET / H2O | t-BuOOH | Varies | 75-90 | researchgate.net |
| Ti(OiPr)4 / Schiff Base (L-4) | H2O2 | 89 | 73 | diva-portal.org |
| Ti(OiPr)4 / Salicylaldehydimine | H2O2 | Varies | up to 84 | researchgate.net |
| Ti-salan complexes | H2O2 | 16-71 | up to 51 | ingentaconnect.com |
Manganese complexes have emerged as effective catalysts for asymmetric sulfoxidation. rsc.org Bioinspired manganese complexes with tetradentate aminopyridine (N4) ligands have shown promise in various enantioselective oxidation reactions using hydrogen peroxide as the oxidant. nih.gov
Tridentate 1,3-bis(2′-Ar-imino)isoindolinato manganese(II) complexes have been shown to efficiently catalyze the oxidation of organic sulfides to sulfoxides. academie-sciences.fr These catalysts are particularly effective with oxidants like meta-chloroperoxybenzoic acid (mCPBA) and iodosylbenzene (PhIO). academie-sciences.fr The electronic properties of both the ligand and the substrate have a significant impact on the catalytic activity. academie-sciences.fr
In one study, a pre-formed manganese complex was used for the asymmetric sulfoxidation of a broad range of sulfides with H2O2, achieving high yields with minimal overoxidation to the sulfone. rsc.org The addition of carboxylic acids, such as adamantane (B196018) carboxylic acid, was found to enhance enantioselectivities. rsc.org For the oxidation of thioanisole, this system provided this compound in 88% yield and 90% ee. rsc.org
Manganese-Catalyzed Asymmetric Oxidation of Thioanisole
| Catalyst System | Oxidant | Additive | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [Mn(HL2)Cl2] | mCPBA | None | 61 | N/A | academie-sciences.fr |
| Mn(OTf)2 / Ligand L2 | H2O2 | Adamantane carboxylic acid | 88 | 90 | rsc.org |
Vanadium complexes are well-known for their catalytic performance in oxo-functionalization reactions, including sulfoxidations. researchgate.net Vanadium-based systems, often utilizing chiral Schiff base ligands, have been successfully applied to the asymmetric oxidation of sulfides. scispace.com
The Bolm protocol, which employs vanadium complexes of chiral Schiff bases and hydrogen peroxide, is a highly efficient system for stereoselective sulfoxidation. scispace.com The catalyst is typically formed in situ from a vanadium source like VO(acac)2 and a chiral ligand, and the reactions are often carried out in a two-phase system. scispace.com
C1-symmetric vanadyl Schiff-base complexes have been synthesized and tested for the asymmetric oxidation of thioanisole. scholaris.ca Using oxidants such as hydrogen peroxide, tert-butyl hydroperoxide, and cumene hydroperoxide, these catalysts showed moderate activity. scholaris.ca The observed enantioselectivity suggests a mechanism involving the coordination of the sulfide (B99878) to the metal center before the oxygen transfer. scholaris.ca
A confined enantiopure oxido-vanadium complex has been reported to be a highly efficient catalyst for the oxidation of sulfides, achieving a high turnover number and good selectivity for the sulfoxide over the sulfone. researchgate.net
Vanadium-Catalyzed Asymmetric Oxidation of Thioanisole
| Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| C1-symmetric vanadyl Schiff-base complexes | H2O2, t-BuOOH, or CHP | Moderate Activity | up to 30 | scholaris.ca |
| Confined enantiopure oxido-vanadium complex | CHP or TBHP | up to 90 (conversion) | N/A | researchgate.net |
Palladium-catalyzed cross-coupling reactions offer an alternative route to aryl sulfoxides. While not a direct oxidation, these methods allow for the construction of the C-S bond, leading to the sulfoxide product. For instance, a palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes has been developed. conicet.gov.ar This method allows for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. conicet.gov.ar
Another approach involves the palladium-catalyzed α-arylation of sulfonamides with aryl chlorides, which has been successfully applied to the synthesis of various mono-arylated products. wiley.com While this example focuses on sulfonamides, the principle of α-arylation of sulfur-containing compounds is relevant.
More directly related to sulfoxide synthesis, palladium-catalyzed cross-coupling of hypervalent arylsiloxane derivatives with allylic benzoates has been reported, proceeding with complete inversion of configuration. organic-chemistry.org Although this specific example does not produce this compound, it demonstrates the potential of palladium catalysis in forming C-S(O) bonds stereoselectively.
Research into new metal-catalyzed methods for asymmetric sulfoxidation is ongoing. Iron complexes, for example, have been explored as catalysts. Inspired by metalloenzymes, synthetic non-heme iron complexes have been developed for enantioselective oxidations. nih.gov
Additionally, other metals such as tungsten and molybdenum have been investigated for their potential in catalyzing the asymmetric oxidation of sulfides. researchgate.net The development of polymer-supported metal complexes is also an area of interest, as it can facilitate catalyst recovery and reuse. iupac.org These emerging methods aim to improve upon existing systems in terms of efficiency, selectivity, and sustainability.
Organocatalytic Asymmetric Sulfoxidation Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, offering a metal-free alternative to traditional methods. acs.org These reactions often utilize small organic molecules to catalyze the enantioselective transfer of an oxygen atom to the sulfur center.
Cinchona-derived phase-transfer reagents have been successfully employed in the organocatalytic asymmetric synthesis of sulfoxides from sulfenic acid anions. acs.org This approach has demonstrated the potential to achieve high enantioselectivity. Another notable strategy involves the use of chiral N-heterocyclic carbene (NHC) catalysts. researchgate.net These catalysts can facilitate the stereoselective amidation of sulfoximines, providing a pathway to enantiomerically enriched products. researchgate.net
Furthermore, the use of nucleic acid-bound copper(II) complexes with bipyridine has been explored for the sulfoxidation of thioanisole using aqueous hydrogen peroxide. acs.org This method has shown a transfer of chirality from the G-quadruplex DNA to the sulfoxide product, achieving enantiomeric excesses of up to 56%. acs.orgresearcher.life While promising, the stereoselectivity is thought to be limited by relatively weak and nonspecific interactions between the substrate, the copper complex, and the DNA quadruplex. acs.org
Enzymatic and Biocatalytic Pathways for Enantioselective Sulfoxide Formation
Biocatalysis offers a highly efficient and environmentally benign approach to the synthesis of chiral sulfoxides. frontiersin.orgmdpi.comrsc.orgcore.ac.uk Enzymes, with their inherent stereoselectivity, can catalyze the asymmetric oxidation of sulfides with remarkable precision, often under mild reaction conditions. mdpi.comrsc.orgcore.ac.uk
Whole-Cell Biotransformations
Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform desired chemical conversions. rsc.orgbiorxiv.orgmdpi.com This approach is particularly advantageous for reactions requiring cofactors, as the cellular environment provides a self-regenerating system. rsc.orgbiorxiv.org Various microorganisms have been identified and engineered to asymmetrically oxidize sulfides to produce chiral sulfoxides. asm.orgnih.gov
For instance, whole-cell systems expressing Baeyer-Villiger monooxygenases (BVMOs) have been successfully used for the asymmetric sulfoxidation of bulky prazole thioethers, yielding products with high enantiomeric excess. asm.orgresearchgate.net The use of whole-cell biocatalysts often simplifies the process by eliminating the need for enzyme purification. rsc.org However, the presence of multiple enzymes with varying stereoselectivities within the cell can sometimes lead to lower enantiopurity of the final product. mdpi.com
| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Cunninghamella echinulata MK40 | Rabeprazole thioether | (S) | >99% | asm.org |
| Lysinibacillus sp. strain B71 | Omeprazole (B731) thioether | (S) | >99% | asm.org |
| Rhodotorula rubra | p-Bromoacetophenone | (S) | 99% | mdpi.com |
| Geotrichum candidum | p-Bromoacetophenone | (R) | 99% | mdpi.com |
Isolated Enzyme-Catalyzed Reactions (e.g., Monooxygenases, Sulfoxide Reductases)
The use of isolated enzymes provides a more controlled environment for asymmetric sulfoxidation, free from competing cellular reactions. researchgate.netacs.org Monooxygenases and sulfoxide reductases are two key classes of enzymes employed for this purpose. frontiersin.orgmdpi.comresearchgate.netacs.org
Monooxygenases: Flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs) are particularly effective in catalyzing the asymmetric oxidation of prochiral sulfides using molecular oxygen or hydrogen peroxide. mdpi.comasm.orgresearchgate.netnih.govoup.com These enzymes have been shown to produce chiral sulfoxides with moderate to high enantioselectivity. mdpi.comnih.gov For example, FMOs from Methylophaga sp. (mFMO) and Nitrincola lacisaponensis (NiFMO) have been successfully used to produce optically active sulfoxides. mdpi.comnih.gov Protein engineering of these enzymes, by introducing mutations in the substrate-binding pocket, has been shown to be a powerful strategy for tuning and enhancing their enantioselectivity. mdpi.comnih.govacs.org
Unspecific peroxygenases (UPOs) from fungi also catalyze the (R)-selective sulfoxidation of thioanisole and related aryl-alkyl sulfides with high enantiomeric excess. mdpi.com
Sulfoxide Reductases: While primarily used in kinetic resolution (see section 2.2.2.), sulfoxide reductases can also be involved in the synthesis of chiral sulfoxides. frontiersin.orgfrontiersin.orgnih.gov
Kinetic Resolution Strategies for Racemic (Methylsulfinyl)benzene and Related Sulfoxides
Kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.orgnih.govthieme-connect.comsioc-journal.cnorganic-chemistry.orgwikipedia.org This approach can be broadly categorized into oxidative and reductive methods.
Oxidative Kinetic Resolution
In oxidative kinetic resolution, one enantiomer of a racemic sulfoxide is preferentially oxidized to the corresponding sulfone, leaving the unreacted sulfoxide enriched in the other enantiomer. thieme-connect.comsioc-journal.cnthieme-connect.com This technique has been successfully applied to a range of alkyl aryl sulfoxides.
A notable system for this transformation involves the use of a vanadium complex with a chiral Schiff base ligand, such as that derived from (R,R)-1,2-diaminocyclohexane, and hydrogen peroxide as the oxidant. acs.orgthieme-connect.comorganic-chemistry.orgthieme-connect.com By carefully controlling the reaction conditions, including the solvent and temperature, high enantiomeric excesses of the desired sulfoxide can be achieved. thieme-connect.comthieme-connect.com For example, the kinetic resolution of 4-bromophenyl methyl sulfoxide in toluene (B28343) at elevated temperatures has been shown to provide synthetically useful selectivity. thieme-connect.com
Another effective method utilizes a chiral porphyrin-inspired N4 ligand with a manganese complex as the catalyst and hydrogen peroxide as the oxidant. sioc-journal.cn This system has demonstrated the ability to achieve excellent enantioselectivity, with the unreacted sulfoxide being recovered with up to 100% ee. sioc-journal.cn
| Catalyst System | Substrate | Recovered Sulfoxide ee | Reference |
| VO(acac)₂ / Chiral Schiff Base Ligand | Alkyl Aryl Sulfoxides | High | thieme-connect.comorganic-chemistry.orgthieme-connect.com |
| Chiral Porphyrin-Inspired N4 Ligand / Manganese Complex | Aromatic Sulfoxides | Up to 100% | sioc-journal.cn |
Reductive Kinetic Resolution
Reductive kinetic resolution involves the enantioselective reduction of one sulfoxide enantiomer in a racemic mixture back to the corresponding sulfide, thereby enriching the mixture in the unreacted sulfoxide enantiomer. frontiersin.orgfrontiersin.orgnih.gov This approach has gained significant attention, particularly through the use of sulfoxide reductases. frontiersin.orgfrontiersin.orgnih.gov
Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that specifically reduce one enantiomer of a sulfoxide. frontiersin.orgresearchgate.netfrontiersin.orgnih.govthieme-connect.comrsc.org MsrA is selective for the (S)-enantiomer, while MsrB is selective for the (R)-enantiomer. By employing these enzymes, it is possible to obtain chiral sulfoxides in high enantiopurity. For example, a MsrA homolog from Pseudomonas alcaliphila (paMsrA) has been used for the kinetic resolution of aryl methyl/ethyl sulfoxides, yielding the (R)-sulfoxides with approximately 50% yield and up to 99% ee. frontiersin.orgfrontiersin.org Similarly, a MsrB homolog from Limnohabitans sp. has been used to prepare (S)-sulfoxides with 92-99% ee. researchgate.netrsc.org
Dimethyl sulfoxide (DMSO) reductases from various microorganisms have also been employed for the kinetic resolution of racemic sulfoxides. nih.gov For instance, whole-cell E. coli expressing DmsABC has shown high enantioselectivity (up to >99% ee) in the kinetic resolution of racemic sulfoxides. frontiersin.orgfrontiersin.org
Deracemization Processes for this compound)
Deracemization offers an efficient route to enantiopure sulfoxides from racemic mixtures. These processes can be achieved through various innovative strategies, including biocatalysis and photocatalysis.
One prominent method combines biocatalytic reduction and anodic oxidation. hep.com.cn A highly enantioselective methionine sulfoxide reductase A (MsrA) can be paired with a low-enantioselective styrene (B11656) monooxygenase (SMO) for the cyclic deracemization of sulfoxides. nih.govresearchgate.net This system operates through dynamic "selective reduction and non-selective oxidation" cycles, yielding enantiopure sulfoxides with greater than 90% yield and over 90% enantiomeric excess (ee). nih.gov The necessary cofactors for both enzymes can be regenerated in a one-pot setup using auxiliary enzymes and a low-cost glucose source. nih.gov This strategy has proven effective for a range of aromatic, heteroaromatic, and alkyl sulfoxides. nih.gov
A combination of MsrA-catalyzed bioreduction with electrochemical anodic oxidation in an undivided cell has also been developed, achieving up to 95% yield and 99% ee for chiral (R)-sulfoxides. researchgate.net
Photochemical methods also provide a viable deracemization pathway. Chiral xanthone (B1684191) sensitizers have been used to catalyze the deracemization of racemic benzothiazinone-1-oxides, achieving up to 55% ee. thieme-connect.com Another approach combines enantioselective enzyme-catalyzed reduction with a non-stereoselective, light-dependent oxidation using Eosin Y as a photocatalyst. d-nb.info This stepwise process, alternating between reduction in the dark and oxidation under illumination, circumvents incompatibilities between the photocatalyst and the biocatalyst, yielding sulfoxides with up to >99% ee. d-nb.info A concurrent system using protochlorophyllide (B1199321) as a green photocatalyst for the oxidation step has also been successful, yielding nonracemic sulfoxides with up to 91% conversion and >99% ee. wiley.com
A recently developed recycling photoreactor system facilitates the deracemization of chiral sulfoxides by separating and recycling the undesired enantiomer. tus.ac.jp This system, which uses 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) as a photocatalyst for rapid racemization under mild conditions, has produced various chiral sulfoxides with yields exceeding 80%. tus.ac.jp
| Deracemization Method | Catalyst/System | Yield | Enantiomeric Excess (ee) | Key Features |
| Biocatalytic/Electrocatalytic | MsrA / Anodic Oxidation | Up to 95% | Up to 99% | Concurrent reduction and oxidation in an undivided cell. researchgate.net |
| Multi-enzyme Biocatalytic | MsrA / SMO | >90% | >90% | "One-pot, one-step" cyclic deracemization with cofactor regeneration. nih.gov |
| Photocatalytic | Chiral Xanthone Sensitizer | Good | Up to 55% | Deracemization of benzothiazinone-1-oxides. thieme-connect.com |
| Biocatalytic/Photocatalytic | Enzyme / Eosin Y | - | >99% | Step-wise cyclic process with alternating reduction and oxidation. d-nb.info |
| Biocatalytic/Photocatalytic | Enzyme / Protochlorophyllide | Up to 91% | >99% | Concurrent reduction and oxidation using a green photocatalyst. wiley.com |
| Recycling Photoreactor | 2,4,6-Triphenylpyrylium Tetrafluoroborate | >80% | High | Efficient separation and recycling of the undesired enantiomer. tus.ac.jp |
Diastereoselective Synthesis Utilizing Chiral Precursors or Chiral Auxiliaries
The use of chiral precursors and auxiliaries is a cornerstone of asymmetric synthesis, enabling the diastereoselective formation of chiral sulfoxides. thieme-connect.comacs.org
A well-established method involves the reaction of chiral sulfinates with organometallic reagents. acs.org The Andersen synthesis, for instance, utilizes (-)-menthyl p-toluenesulfinate as a chiral precursor. acs.org Diacetone-d-glucose (DAG) is another effective and commercially available chiral auxiliary. acs.orgcsic.es The reaction of sulfinyl chlorides with DAG, catalyzed by a base, can produce diastereomerically pure sulfinate esters. csic.es The choice of base can direct the stereochemical outcome, allowing for the synthesis of both (R)- and (S)-sulfinate esters from a single chiral inducer. csic.es The subsequent reaction of these sulfinate esters with Grignard reagents proceeds with inversion of configuration at the sulfur atom to yield the desired enantiopure sulfoxides. csic.es
Chiral N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is another powerful tool for the stereoselective synthesis of chiral amines, which can be precursors to other chiral compounds. osi.lv The addition of methylsulfinyl carbanions to N-tert-butylsulfinylimines can produce sulfinamide/sulfoxide derivatives with good to excellent yields and as a single diastereoisomer. rsc.org
The reduction of β-keto sulfoxides, which can be prepared from the reaction of an α-sulfinyl anion with an ester, is a versatile method for producing optically active secondary alcohols. medcraveonline.com The stereochemical outcome of the reduction is dependent on the configuration of the sulfoxide, the choice of reducing agent, and the presence or absence of a Lewis acid. medcraveonline.com
| Chiral Auxiliary/Precursor | Reaction Type | Key Features |
| (-)-Menthyl p-toluenesulfinate | Nucleophilic substitution with Grignard reagents | Classic Andersen synthesis. acs.org |
| Diacetone-d-glucose (DAG) | Reaction with sulfinyl chlorides | Diastereodivergent synthesis of sulfinate esters by choice of base. csic.es |
| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Addition of carbanions to sulfinylimines | High diastereoselectivity in the synthesis of sulfinamide/sulfoxide derivatives. osi.lvrsc.org |
| β-Keto sulfoxides | Stereoselective reduction | Controllable synthesis of chiral secondary alcohols. medcraveonline.com |
Stereospecific Transformations Leading to this compound)
Stereospecific transformations, where the stereochemistry of the starting material dictates the stereochemistry of the product, are highly valuable for the synthesis of enantiopure compounds.
A common stereospecific method is the oxidation of prochiral sulfides. acs.org Various chiral oxidizing agents and catalytic systems have been developed for this purpose. For example, chiral N-chloramines have been used for the metal-free oxidation of sulfides to enantioenriched sulfoxides. metu.edu.tr Another approach involves the diastereoselective oxidation of sulfenates bearing a chiral alcohol auxiliary. acs.org
The transformation of a hydroxyl group into a phenylsulfonyl group can be achieved through a three-step procedure involving conversion to a tosylate, nucleophilic substitution with potassium thiophenate, and subsequent oxidation of the resulting sulfide with hydrogen peroxide catalyzed by sodium molybdate. mdpi.com
Green Chemistry Aspects and Sustainable Methodologies in Sulfoxide Synthesis
In recent years, there has been a significant shift towards developing greener and more sustainable methods for chemical synthesis, and sulfoxide production is no exception. ucl.ac.ukucl.ac.uk
The use of hydrogen peroxide as an oxidant is a key aspect of green sulfoxide synthesis due to its high oxygen content and the formation of water as the only byproduct. organic-chemistry.orgtandfonline.com Catalysts such as vanadium trichloride (B1173362) (VCl₃) have been shown to be effective for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. tandfonline.com Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) is another readily available and environmentally friendly catalyst that enables the use of oxygen as the green oxidant for the selective oxidation of thioethers to sulfoxides under mild conditions. acs.org
Photocatalysis offers a sustainable approach by utilizing light as an energy source. rsc.org Environmentally friendly and scalable methods for sulfoxide synthesis have been developed using visible-light photocatalysis in green solvents like ethanol (B145695) and water, with oxygen from the air serving as the oxidant. rsc.org These methods can be performed in both batch and flow systems, with the latter offering advantages in scalability. rsc.org
Biocatalysis is another pillar of green chemistry, employing enzymes to carry out reactions under mild conditions. ucl.ac.ukucl.ac.uk The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been explored for the mild and chemoselective synthesis of sulfoxides. ucl.ac.uk Furthermore, the use of unconventional solvents like ionic liquids and deep eutectic solvents in biocatalytic sulfoxide synthesis is being investigated to develop even more sustainable processes. almacgroup.com
| Green Approach | Methodology | Key Sustainable Features |
| Green Oxidants | Use of H₂O₂ or O₂ | Water as a byproduct (for H₂O₂); abundant and clean oxidant (for O₂). organic-chemistry.orgtandfonline.comacs.org |
| Earth-Abundant Catalysts | Fe(NO₃)₃·9H₂O, VCl₃ | Readily available and less toxic than many heavy metal catalysts. tandfonline.comacs.org |
| Photocatalysis | Visible-light driven reactions | Utilizes light as a renewable energy source; can be performed in green solvents. rsc.orgrsc.org |
| Biocatalysis | Enzyme-catalyzed reactions | Mild reaction conditions; high selectivity; use of renewable resources. ucl.ac.ukucl.ac.ukalmacgroup.com |
| Flow Chemistry | Continuous processing | Improved scalability, safety, and efficiency. rsc.org |
Stereochemical Analysis and Advanced Characterization Methodologies for R Methylsulfinyl Benzene
Absolute Configuration Determination of Sulfinyl Stereocenters
The assignment of the absolute configuration at the stereogenic sulfur center of (R)-(Methylsulfinyl)benzene is fundamental to understanding its properties and interactions. Several sophisticated spectroscopic and crystallographic techniques are employed for this purpose, each offering unique insights into the molecule's chirality.
Chiroptical Spectroscopy (Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))
Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful non-destructive method for determining absolute configuration in solution. researchgate.netresearchgate.net Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are the primary techniques in this category.
ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For aryl sulfoxides like this compound, the electronic transitions of the aromatic chromophore and the sulfoxide (B87167) group give rise to characteristic CD signals. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and thus to the absolute configuration of the sulfinyl stereocenter. nih.govmdpi.com By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute configuration can be confidently assigned. For instance, a study on aryl methyl sulfoxides demonstrated that the analysis of CD spectra, interpreted through theoretical models, provides a reliable method for assigning the absolute configuration. nih.gov
ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the molecule's absolute configuration. While historically significant, ORD is often used in conjunction with ECD for a more complete chiroptical analysis. researchgate.netexaly.comupenn.edu
Vibrational Optical Activity (VOA) Techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
Vibrational Optical Activity (VOA) techniques have emerged as highly effective tools for stereochemical analysis, providing rich structural information based on the vibrational transitions of a molecule. researchgate.netrsc.orguantwerpen.be These methods, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are particularly valuable for determining the absolute configuration of molecules in solution. researchgate.netuantwerpen.be
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org The resulting VCD spectrum provides a fingerprint of the molecule's three-dimensional structure. The absolute configuration of chiral sulfoxides has been successfully determined by comparing the experimental VCD spectrum with spectra predicted from ab initio density functional theory (DFT) calculations. nih.govacs.org For example, the analysis of the VCD spectrum of tert-butyl methyl sulfoxide confirmed its R(-)/S(+) absolute configuration. nih.gov The VCD spectrum of a molecule is sensitive to its conformational landscape, and therefore, accurate computational modeling of all stable conformers is crucial for a reliable assignment. acs.orgschrodinger.com
ROA, the Raman scattering equivalent of VCD, measures the small difference in the intensity of Raman scattered right and left circularly polarized light. tandfonline.comuochb.cz ROA provides complementary information to VCD, as the selection rules for vibrational transitions differ between Raman and infrared spectroscopy. uantwerpen.betandfonline.com The combination of VCD and ROA, supported by quantum chemical calculations, offers a powerful and often unambiguous approach to determining the absolute configuration and predominant conformations of chiral molecules, including sulfoxides. tandfonline.comnih.govmdpi.com Recent advancements have significantly improved the accuracy of ROA for determining enantiomeric excess. mdpi.com
X-ray Crystallography for Solid-State Absolute Configuration Assignment
X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netthieme-connect.deresearchgate.net This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.
For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.netthieme-connect.de When an atom in the crystal absorbs X-rays, a phase shift occurs in the scattered radiation. By carefully measuring the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the absolute structure can be determined. researchgate.net While this effect is more pronounced for heavier atoms, modern techniques allow for the determination of the absolute configuration of light-atom molecules like this compound. researchgate.netuantwerpen.besmu.edu The successful crystallization and X-ray analysis of a chiral sulfoxide provides incontrovertible proof of its absolute configuration in the solid state. uantwerpen.besmu.edu
Computational Prediction of Chiroptical Spectra
The accurate prediction of chiroptical spectra through quantum chemical calculations has become an indispensable tool for the determination of absolute configuration. nih.govsemanticscholar.orgfrontiersin.org By calculating the expected CD, ORD, VCD, or ROA spectrum for a given enantiomer and comparing it with the experimental spectrum, the absolute configuration of the analyte can be confidently assigned. nih.govacs.orgnih.gov
The process typically involves several steps. First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. acs.org Then, for each conformer, the chiroptical properties are calculated using methods such as time-dependent density functional theory (TD-DFT) for ECD and DFT for VCD and ROA. researchgate.netnih.govacs.org Finally, the calculated spectra for each conformer are averaged based on their predicted Boltzmann population to generate the final theoretical spectrum. researchgate.net A good agreement between the experimental and the Boltzmann-averaged theoretical spectrum provides a reliable assignment of the absolute configuration. nih.govacs.org The choice of the functional and basis set in the calculations is crucial for obtaining accurate results. researchgate.net
Enantiomeric Purity Assessment and Separation Techniques
Ensuring the enantiomeric purity of a chiral compound is as important as knowing its absolute configuration, especially in fields like asymmetric synthesis and pharmaceuticals. Chiral chromatography is the most widely used technique for both the analytical determination of enantiomeric excess (ee) and the preparative separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A wide variety of CSPs have been developed and are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based CSPs being particularly effective for the separation of chiral sulfoxides. researchgate.netresearchgate.netingentaconnect.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are the most commonly used for chiral separations. researchgate.netup.pt These CSPs can operate in normal-phase, polar organic, and reversed-phase modes, offering great versatility. researchgate.net For this compound and related sulfoxides, cellulose tris(3,5-dimethylphenylcarbamate) has shown good resolving power. up.ptrsc.org The choice of mobile phase, which can range from hexane (B92381)/isopropanol mixtures to aqueous acetonitrile, significantly influences the retention and enantioseparation. researchgate.netrsc.org
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin, are also highly effective for the enantioseparation of chiral sulfoxides, particularly in polar-organic and reversed-phase modes. researchgate.netingentaconnect.com For instance, teicoplanin-based CSPs have been successfully used for the separation of various aryl methyl sulfoxides. ingentaconnect.com The elution order of the enantiomers on these columns can sometimes be predicted, although exceptions exist. ingentaconnect.com
The development of a chiral HPLC method often involves screening several different CSPs and mobile phase conditions to achieve optimal separation. sigmaaldrich.com The table below summarizes some exemplary chiral HPLC conditions for the separation of methyl phenyl sulfoxide enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| DAICEL OD-H | Hexane/Isopropanol (70:30) | UV (220 nm) | rsc.org |
| CHIROBIOTIC V | THF/20 mM NH4NO3 (20/80) | Not Specified | sigmaaldrich.com |
| CHIROBIOTIC V | MtBE/ACN/MeOH (97/2/1) | Not Specified | sigmaaldrich.com |
| Teicoplanin-based (CHIROBIOTIC T, CHIROBIOTIC TAG) | Methanol with acetic acid and diethylamine | Not Specified | ingentaconnect.com |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-propanol (90:10) | Not Specified | up.pt |
| Crownpak CR (+) | Water adjusted to pH 1 with perchloric acid | UV (226 nm) | nih.gov |
Table 1: Examples of Chiral HPLC Conditions for Methyl Phenyl Sulfoxide Enantiomer Separation
Mechanism of Chiral Recognition in HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. scielo.br The separation of (R)- and (S)-(Methylsulfinyl)benzene is achieved by using a chiral stationary phase (CSP). The fundamental principle of chiral recognition in HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. scielo.bre-bookshelf.de The differing stability of these complexes leads to different retention times and, consequently, separation.
Several types of interactions are responsible for chiral recognition, including:
Hydrogen Bonding: The sulfinyl group (S=O) of methylphenylsulfoxide is a potent hydrogen bond acceptor.
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with aromatic moieties within the CSP. nih.govresearchgate.net
Dipole-Dipole Interactions: The polar sulfinyl group contributes to strong dipole-dipole interactions. nih.gov
Steric Interactions: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer fits more favorably than the other, a concept often described as "three-point interaction."
Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for resolving sulfoxide enantiomers. nih.gov These polymers form helical structures that create chiral grooves, providing a robust framework for stereoselective interactions. nih.gov For instance, amylose and cellulose derivatives can be functionalized with phenylcarbamate groups, which can modulate their chiral recognition capabilities through varied electronic and steric properties. nih.gov The choice of mobile phase, often a mixture of an alkane like hexane and an alcohol like 2-propanol, is critical as it influences the interactions between the analyte and the CSP. researchgate.net
Table 1: Key Interactions in HPLC Chiral Recognition of Sulfoxides
| Interaction Type | Analyte Moiety Involved | CSP Moiety Example | Reference |
|---|---|---|---|
| Hydrogen Bonding | Sulfinyl Oxygen (S=O) | Carbamate (B1207046) N-H | nih.govresearchgate.net |
| π-π Stacking | Phenyl Ring | Phenyl groups on selector | nih.gov |
| Dipole-Dipole | Sulfinyl Group (S=O) | Polar groups (e.g., carbamate C=O) | nih.gov |
Elution Order and Absolute Configuration Correlation
The order in which enantiomers elute from a chiral column is directly related to the stability of their interaction with the CSP. The enantiomer that forms the more stable diastereomeric complex will be retained longer on the column and thus elute last. However, this elution order is not absolute and can be influenced by several factors, including the specific CSP used, the composition of the mobile phase, temperature, and flow rate. sigmaaldrich.com
For example, in studies on homologous chiral isothiocyanates with a sulfinyl group, the elution order was observed to be dependent on the specific polysaccharide-based CSP. nih.gov On an amylose tris-[(S)-α-methylbenzylcarbamate] column (CHIRALPAK IH-3), the (R)-enantiomer of sulforaphane (B1684495) consistently eluted before the (S)-enantiomer across various mobile phases. nih.gov Conversely, this order could be inverted on different CSPs.
Therefore, assigning the absolute configuration based solely on elution order is unreliable without a reference standard. The absolute configuration of an eluted peak must be confirmed by an independent method, such as X-ray crystallography of an enantiopure sample, or by comparing the results with a sample of known absolute configuration. researchgate.net
Table 2: Factors Influencing Elution Order in Chiral HPLC
| Factor | Description | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | The nature of the chiral selector is the primary determinant of the interaction strength. | nih.gov |
| Mobile Phase Composition | The type and ratio of solvents can alter the analyte-CSP interactions, sometimes leading to an inversion of elution order. | researchgate.net |
| Temperature | Can affect the thermodynamics of the diastereomeric complex formation, impacting retention and selectivity. | sigmaaldrich.com |
| Additives | Acids, bases, or salts in the mobile phase can modify the ionization state of the analyte or selector, changing the interaction mechanism. | mdpi.com |
Chiral Gas Chromatography (GC) Applications
For volatile and thermally stable analytes like (Methylsulfinyl)benzene, chiral Gas Chromatography (GC) is a powerful analytical tool. researchgate.net Enantioseparation is achieved using capillary columns coated with a chiral stationary phase. Derivatized cyclodextrins are the most widely used CSPs in chiral GC. scielo.brrestek.com
These cyclodextrins are chiral, cyclic oligosaccharides that have a cone-like shape with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com Chiral recognition occurs through the formation of temporary inclusion complexes, where the analyte enantiomer fits into the cyclodextrin (B1172386) cavity. preprints.org The separation is based on the difference in the stability of these inclusion complexes for the two enantiomers.
A study demonstrated the successful resolution of (+/-)-methylsulfinylbenzene using a CSP made of heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin. scielo.br This highlights the efficacy of modified cyclodextrin phases for the enantioseparation of sulfur-containing chiral compounds.
Table 3: Example of Chiral GC Conditions for Sulfoxide Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Capillary Column with Chiral Stationary Phase | scielo.br |
| Stationary Phase | Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin | scielo.br |
| Analytes Resolved | (+/-)-Methylsulfinylbenzene, (+/-)-Ethylsulfinylbenzene | scielo.br |
| Mechanism | Formation of transient diastereomeric inclusion complexes | preprints.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for structural elucidation and can be adapted for chiral analysis. researchgate.net In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the two enantiomers can be distinguished.
Chiral Solvating Agents (CSAs) are chiral molecules that form rapidly exchanging, diastereomeric solvates with the analyte enantiomers. These transient diastereomers have different magnetic environments, which can lead to the resolution of signals for corresponding protons or carbons in the NMR spectrum (a phenomenon known as anisochrony). nih.gov For sulfoxides, derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) have been shown to be effective CSAs. researchgate.net For instance, a chiral BINOL dimer was used to determine the enantiomeric purities of various chiral sulfoxides by inducing separate signals for the enantiomers in the ¹H NMR spectrum. researchgate.net
Chiral Shift Reagents (CSRs) , also known as Chiral Lanthanide Shift Reagents (CLSRs), are paramagnetic lanthanide complexes containing chiral ligands. bhu.ac.in When a CSR is added to a solution of a racemic analyte, it forms diastereomeric complexes. The paramagnetic metal ion induces significant changes in the chemical shifts of the analyte's nuclei, and the magnitude of this shift is different for each diastereomeric complex. This results in separate, well-resolved signals for the enantiomers. bhu.ac.in The choice of solvent is crucial, with non-polar solvents like CDCl₃ or C₆D₆ often providing the best results. bhu.ac.inresearchgate.net
Table 4: NMR-Based Chiral Discrimination Methods
| Method | Chiral Auxiliary | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Chiral Solvating Agents (CSA) | e.g., BINOL derivatives | Formation of transient diastereomeric solvates | Splitting of NMR signals for enantiomers (ΔΔδ) | nih.govresearchgate.net |
| Chiral Shift Reagents (CSR) | e.g., Lanthanide complexes (Eu(hfc)₃) | Formation of diastereomeric complexes with a paramagnetic ion | Large, differential chemical shifts (Lanthanide Induced Shifts) for enantiomers | bhu.ac.in |
Other Chromatographic and Electrophoretic Techniques
Besides the mainstream techniques, other methods are also applicable for the stereochemical analysis of this compound.
Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly CO₂) as the mobile phase. It is known for its high speed and efficiency. Many CSPs developed for HPLC, particularly polysaccharide-based ones, can be used in SFC, often providing excellent resolution of enantiomers with reduced analysis time and organic solvent consumption. mdpi.com
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations of neutral molecules like (Methylsulfinyl)benzene, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte. The enantiomers form transient inclusion complexes of differing stability with the selector, leading to different apparent mobilities and resulting in separation. CE is characterized by its extremely high separation efficiency and minimal sample consumption. e-bookshelf.de
Thin-Layer Chromatography (TLC): Chiral TLC is a simpler, less common method. It can be performed using plates coated with a chiral stationary phase or by adding a chiral selector to the mobile phase. While it is useful for rapid screening, it generally lacks the high resolution and quantitative accuracy of HPLC or GC.
Mechanistic Investigations and Reactivity Profiles of R Methylsulfinyl Benzene
Pyramidal Inversion at the Sulfur Atom and its Stereochemical Implications
The sulfur atom in (R)-(methylsulfinyl)benzene is chiral, existing in a tetrahedral geometry with a lone pair of electrons. scribd.com This chirality, however, is not always stable due to a process called pyramidal inversion, where the molecule "turns inside out" through a planar transition state. wikipedia.org This process has significant stereochemical implications, as it can lead to the racemization of an otherwise chiral compound. wikipedia.org
The energy barrier to this inversion is a key factor in the stereochemical stability of sulfoxides. For sulfoxides in general, this barrier is influenced by electrostatic repulsion between the lone pair electrons on the sulfur and oxygen atoms, which makes the planar transition state higher in energy than the pyramidal ground state. scispace.com Theoretical studies using ab initio and DFT methods have calculated the energy barriers for pyramidal inversion in various sulfoxides to be in the range of 38.7–47.1 kcal/mol. nih.govnii.ac.jp These calculated values are in good agreement with experimental data for racemization. nih.govnii.ac.jp
Specifically for aryl sulfoxides like this compound, the presence of the phenyl ring has a notable effect. A resonance effect from the phenyl ring can selectively stabilize the planar transition state, thereby lowering the energy barrier for pyramidal inversion by approximately 3 kcal/mol compared to a similar molecule without a phenyl substituent. nih.govnii.ac.jp Furthermore, introducing electron-withdrawing groups, such as a cyano group at the para position of the phenyl ring, can further decrease this energy barrier. nih.govnii.ac.jp
The following table summarizes the calculated energy barriers for pyramidal inversion in various sulfoxides, illustrating the electronic effects on stereochemical stability.
| Compound | Calculated Inversion Barrier (kcal/mol) |
| Methyl phenyl sulfoxide (B87167) | 38.7 - 47.1 |
| Methyl 4-cyanophenyl sulfoxide | Lower than methyl phenyl sulfoxide |
| Diphenyl sulfoxide | 38.7 - 47.1 |
| 4,4'-dicyanodiphenyl sulfoxide | Lower than diphenyl sulfoxide |
| Benzyl methyl sulfoxide | 38.7 - 47.1 |
| Benzyl phenyl sulfoxide | 38.7 - 47.1 |
Data sourced from theoretical calculations. nih.govnii.ac.jp
It is important to note that while pyramidal inversion is a thermally accessible process, the rate can be slow at room temperature, allowing for the isolation of enantiomerically pure sulfoxides under many conditions. scribd.comwikipedia.org However, the potential for racemization must be considered, especially under conditions that might lower the inversion barrier, such as in the excited state or in the presence of certain catalysts. scribd.comscispace.com
Nucleophilic and Electrophilic Reactions at the Sulfinyl Sulfur
The sulfinyl group in this compound is a versatile functional group capable of reacting with both nucleophiles and electrophiles at the sulfur atom. rsc.orgmagtech.com.cn The sulfur atom, being electron-deficient, is susceptible to attack by nucleophiles, while the oxygen atom, with its lone pairs, can act as a nucleophile towards electrophiles. rsc.org
Nucleophilic Reactions:
Nucleophilic substitution at the sulfinyl sulfur is a well-established reaction class. acs.org Various nucleophiles, including amines and Grignard reagents, can react with sulfinyl derivatives. oregonstate.edu For instance, the reaction of sulfinyl sulfones with amines can yield sulfinamides. oregonstate.edu Similarly, Grignard reagents react with esters of aromatic sulfinic acids to produce sulfoxides, a reaction that often proceeds with inversion of configuration at the sulfur center. oregonstate.edu
The reactivity of the sulfinyl sulfur towards nucleophiles can be enhanced by converting the sulfoxide into a better leaving group. For example, activation of the sulfoxide with an electrophile, as seen in Pummerer-type reactions, generates a sulfonium (B1226848) species that is highly susceptible to nucleophilic attack. acs.orgnih.gov
Electrophilic Reactions:
The sulfoxide oxygen can be acylated by reagents like acetic anhydride, initiating the Pummerer rearrangement. wikipedia.orgnumberanalytics.com This reaction involves the formation of an acyloxysulfonium ion, which then undergoes further transformations. numberanalytics.com The sulfinyl group's ability to react with electrophiles is also fundamental to its use in various synthetic methodologies, including its role as a directing group in C-H activation reactions. acs.org
The polarity and Lewis basicity of the sulfinyl group make it a key structural motif in both medicinal chemistry and catalysis. rsc.org The ability of the sulfur atom's oxidation state to be readily adjusted allows for a broad range of transformations, making sulfoxides like this compound central intermediates in organosulfur chemistry. rsc.org
Reactivity at the Alpha-Carbon of (Methylsulfinyl)benzene Derivatives
The presence of the sulfinyl group in this compound derivatives significantly influences the reactivity of the adjacent carbon atom (the alpha-carbon). The sulfinyl group can stabilize an adjacent carbanion, making the alpha-protons acidic and readily removable by a strong base. This property is the foundation for a variety of stereoselective carbon-carbon bond-forming reactions.
The anion generated by deprotonation of the alpha-carbon of a chiral sulfoxide, such as a derivative of this compound, is a powerful nucleophile. This nucleophile can participate in highly stereoselective alkylation and substitution reactions. The stereochemical outcome of these reactions is controlled by the chiral sulfinyl group, which directs the approach of the electrophile. This allows for the synthesis of enantiomerically enriched products.
The ability to perform these reactions stereoselectively has made chiral sulfoxides valuable reagents in asymmetric synthesis. The sulfoxide group acts as a chiral auxiliary that can be subsequently removed or transformed after the desired stereocenter has been established.
The alpha-sulfinyl carbanion can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. These conjugate addition reactions are also often highly stereoselective, with the chiral sulfoxide directing the formation of a new stereocenter.
Beyond Michael additions, the nucleophilic alpha-carbon can participate in a range of other carbon-carbon bond-forming reactions. These include additions to aldehydes, ketones, and imines, providing access to a wide variety of functionalized and stereochemically defined molecules. The versatility of these reactions underscores the importance of the sulfinyl group in activating the adjacent carbon for synthetic transformations.
Pericyclic Reactions and Rearrangements Involving Sulfoxides (e.g.,nih.govacs.org-Sigmatropic Rearrangements)
Sulfoxides, including derivatives of this compound, can participate in pericyclic reactions, most notably nih.govacs.org-sigmatropic rearrangements. wikipedia.orgmsu.edu These reactions proceed through a concerted mechanism involving a cyclic transition state and often exhibit high stereospecificity. msu.edu
A prominent example is the Mislow-Evans rearrangement, which is the reversible nih.govacs.org-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate. acs.orgnih.govresearchgate.net This process is generally shifted towards the more stable sulfoxide. acs.orgnih.gov However, in the presence of a thiophile, the sulfenate intermediate can be trapped to yield an allylic alcohol. acs.orgnih.gov This rearrangement is a powerful tool for creating specific stereoisomers of allylic alcohols, as the chirality at the sulfur atom can be transferred to the newly formed carbon stereocenter. lkouniv.ac.in The stereoselectivity arises from an ordered, five-membered ring transition state. wikipedia.orgnih.gov For acyclic allylic sulfoxides, the rearrangement typically leads to the formation of E-alkenes with high selectivity. acs.org
Another important rearrangement involving sulfoxides is the Pummerer rearrangement. synarchive.com This reaction involves the conversion of a sulfoxide with an α-hydrogen into an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.orgnumberanalytics.comsynarchive.com The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thial-cation intermediate. wikipedia.orgnumberanalytics.com This electrophilic species can then be trapped by a nucleophile. wikipedia.org The Pummerer rearrangement has been widely used in organic synthesis to introduce functionality at the α-position of a sulfide (B99878). numberanalytics.com
The following table provides a brief comparison of these two key rearrangements:
| Rearrangement | Starting Material | Key Reagent | Product | Key Feature |
| Mislow-Evans | Allylic Sulfoxide | Heat, Thiophile | Allylic Alcohol | nih.govacs.org-Sigmatropic shift, High stereoselectivity acs.orgnih.govlkouniv.ac.in |
| Pummerer | Sulfoxide with α-H | Acetic Anhydride | α-Acyloxythioether | Formation of a thial-cation intermediate wikipedia.orgnumberanalytics.com |
These pericyclic reactions and rearrangements highlight the diverse reactivity of the sulfoxide group and its utility in complex molecule synthesis.
Sulfoxide-Metal Complexation and its Influence on Reactivity and Stereoselectivity
The sulfoxide group is a versatile ligand in coordination chemistry, capable of binding to metal centers through either the sulfur or the oxygen atom, a phenomenon known as linkage isomerism. wikipedia.orgresearchgate.net This coordination has a profound influence on the reactivity and stereoselectivity of reactions involving the sulfoxide.
The mode of coordination—S-bonding versus O-bonding—is largely determined by the nature of the metal center according to Hard-Soft Acid-Base (HSAB) theory. researchgate.net Hard metal ions, such as those from the first transition series, generally prefer to coordinate to the hard oxygen atom of the sulfoxide. wikipedia.orgresearchgate.net In contrast, softer metal centers, like Ru(II), Pd(II), and Pt(II), favor coordination through the softer sulfur atom. wikipedia.orgsrce.hr There are also instances of sulfoxides acting as bridging ligands, coordinating to one metal via sulfur and another via oxygen. wikipedia.org
This complexation significantly alters the electronic and steric properties of the sulfoxide. For example, O-coordination leads to a lengthening of the S-O bond, while S-coordination results in a shortening of this bond. srce.hrcore.ac.uk These changes in bond lengths and electron distribution directly impact the reactivity of the sulfoxide.
Influence on Reactivity and Stereoselectivity:
Catalysis: Metal-sulfoxide complexes are employed as catalysts in a variety of transformations. wikipedia.orgacs.org The chiral environment provided by a ligand like this compound can induce stereoselectivity in metal-catalyzed reactions. cnrs.frscholaris.ca For instance, chiral sulfoxide ligands have been used in rhodium-catalyzed 1,4-additions, achieving significant enantioselectivities. scholaris.ca
Activation: Coordination to a metal can activate the sulfoxide towards further reactions. In catalytic sulfoxidation, the coordination of the substrate sulfide or the product sulfoxide to the metal center is a key step that can influence the reaction pathway and selectivity. nih.govresearchgate.net Studies have shown that the nature of the metal (e.g., Ti vs. Hf) can dictate whether the reaction favors the formation of the sulfoxide or proceeds to the sulfone, with steric factors playing a crucial role. acs.orgnih.gov
Directing Group: The sulfoxide group can act as a directing group in metal-catalyzed C-H activation reactions. acs.org By coordinating to the metal catalyst, the sulfoxide directs the functionalization to a specific position, often with high diastereoselectivity. acs.org
The table below summarizes the general coordination preferences and effects for different types of metals.
| Metal Type | Preferred Coordination Atom | Effect on S-O Bond | Impact on Reactivity |
| Hard Metals (e.g., 1st row transition metals) | Oxygen | Lengthening srce.hrcore.ac.uk | Activation for nucleophilic attack at sulfur, alters acidity of α-protons. wikipedia.org |
| Soft Metals (e.g., Ru, Pd, Pt) | Sulfur | Shortening srce.hrcore.ac.uk | Used in asymmetric catalysis, influences stereochemical outcome. wikipedia.orgscholaris.ca |
The interplay between the sulfoxide and the metal center provides a powerful tool for controlling chemical reactions, enabling the development of highly selective and efficient synthetic methods.
Theoretical and Computational Studies of Reaction Mechanisms and Transition States
Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms and transition states involving chiral sulfoxides like this compound. researchgate.net Density Functional Theory (DFT) is a prominent method used to model and predict the outcomes of chemical reactions, including their mechanisms, stereoselectivity, and the influence of solvents and substrates. researchgate.net These computational approaches allow for the characterization of transition states, which are fleeting configurations between reactants and products, thereby enabling the calculation of activation energies and reaction rates. researchgate.net
Computational studies have explored various reactions involving sulfoxides. For instance, the mechanism of oxygen-atom transfer (OAT) from XO (X = Cl, Br, I) to dimethyl sulfide (DMS) to form dimethyl sulfoxide (DMSO) has been computationally investigated. These reactions are understood to proceed through the formation of a weak XO-DMS complex. acs.org Similarly, extensive DFT studies have been performed on the OAT reactions catalyzed by enzymes like dimethyl sulfoxide reductase (DMSOR), comparing the activity of different metal ions such as Molybdenum (Mo) and Tungsten (W). researchgate.net Such studies indicate that the reaction often follows a two-step mechanism where the sulfoxide coordinates to the metal ion before the S-O bond is cleaved. researchgate.net
The strength of the sulfinyl bond is a key parameter in understanding sulfoxide reactivity, and computational methods have been employed to predict S–O bond dissociation enthalpies (BDEs). tandfonline.com A comparative analysis of various DFT functionals and basis sets has shown that methods like B3P86 paired with aug-cc-pV(T+d)Z or def2-QZVP basis sets provide reliable predictions of sulfoxide BDEs when compared to experimental data. tandfonline.com Discrepancies can arise, however, as seen with diphenyl sulfoxide, where computational and experimental values differ significantly, highlighting the ongoing challenges in accurately modeling these systems. tandfonline.com
Table 1: Comparison of Computational Methods for Predicting Sulfoxide S–O Bond Dissociation Enthalpies (BDEs)
| DFT Functional | Basis Set | Accuracy Metrics (vs. Experimental BDEs) |
|---|---|---|
| B3P86 | aug-cc-pV(T+d)Z | Recommended for high accuracy |
| B3P86 | def2-QZVP | Recommended for high accuracy |
| M06-2X | Multiple | Variable accuracy |
| ωB97X-D3 | Multiple | Variable accuracy |
| CBS-QB3 | - | Lower accuracy than tested DFT methods |
| CBS-4M | - | Lower accuracy than tested DFT methods |
This table is generated based on findings from a comparative study on computational predictions of sulfoxide BDEs. tandfonline.com
Furthermore, computational models have been crucial in understanding the role of explicit solvent molecules. Studies on the proline-catalyzed aldol (B89426) reaction have shown that including discrete dimethyl sulfoxide (DMSO) solvent molecules in the calculations, rather than relying solely on implicit solvent models, yields more reliable activation free energy barriers and captures significant solvent dynamics. mdpi.com This is particularly relevant as sulfoxides themselves can act as solvents or coordinating species in many reactions.
In the context of C-H activation, computational work dating back to 2000 has detailed the carboxylate-assisted activation of benzene (B151609) at Palladium (Pd) and Platinum (Pt) centers. le.ac.uk These studies describe a two-step process involving the displacement of a formate (B1220265) ligand to form σ-complexes, which precede the heterolytic cleavage of the C-H bond. le.ac.uk The insights gained from these theoretical investigations are fundamental to understanding the reactivity of aromatic compounds like this compound in organometallic catalysis.
Photo-Induced Transformations and Racemization Mechanisms
Chiral sulfoxides, including this compound, are known to be thermally stable, with racemization via pyramidal inversion of the sulfur atom requiring high temperatures (around 200 °C). nih.govacs.org However, racemization can be induced under mild conditions using photoirradiation, a process that has been the subject of significant mechanistic investigation. nih.govacs.orgacs.org
The photoracemization of chiral alkyl aryl sulfoxides can be achieved rapidly and efficiently using a photosensitizer. nih.govacs.org Several potential mechanisms for photoinversion have been considered: thermal deactivation from an excited state, structural change of the sulfinyl group in the excited state, or recombination of radicals after photocleavage of a C-S bond. kyushu-u.ac.jp A widely supported mechanism involves the formation of a sulfoxide radical cation as a key intermediate. nih.govacs.orgacs.org This process is initiated by a single-electron transfer from the sulfoxide to an excited photosensitizer. acs.org DFT calculations support this mechanism, indicating that the resulting sulfoxide radical cation has a lower inversion barrier due to the sp²-like character of the sulfur atom, which facilitates racemization before back-electron transfer occurs. nih.govacs.orgacs.org
The choice of photosensitizer is critical. For example, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺) has been shown to be a highly effective catalyst for the photoracemization of various enantiopure alkyl aryl sulfoxides, with reactions proceeding extremely fast. nih.govacs.org Similarly, N-methylquinolinium tetrafluoroborate (NMQ⁺) has been used to promote the photoracemization of methyl p-tolyl sulfoxide. acs.org
The efficiency of photoracemization is sensitive to the molecular structure of the sulfoxide. The presence of other easily oxidizable functional groups in the molecule can inhibit the process, as these groups may be oxidized preferentially over the sulfinyl group. nih.govacs.org Cyclic voltammetry can be used to determine the electrochemical potentials of these functional groups, providing a useful tool for predicting whether a given sulfoxide will undergo efficient photoracemization. nih.govacs.org
Table 2: Kinetic Data for the Photoracemization of Chiral Alkyl Aryl Sulfoxides with TPT⁺ Photosensitizer
| Sulfoxide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Half-Life (t₁/₂) [s] |
|---|---|---|
| Methyl p-tolyl sulfoxide | 1.77 × 10⁴ | 0.4 |
| Methyl phenyl sulfoxide | 1.39 × 10⁴ | 0.5 |
| Ethyl p-tolyl sulfoxide | 2.12 × 10³ | 3.3 |
| Isopropyl p-tolyl sulfoxide | 6.08 × 10¹ | 114 |
Data represents the rapid racemization achieved using 1 mol % TPT⁺ as a photosensitizer. nih.govacs.org
Beyond racemization, photo-induced reactions can lead to other transformations. The photolysis of sulfoxides can initiate homolytic C-S bond cleavage, leading to a radical pair whose subsequent reaction pathways can be complex. kyushu-u.ac.jp In some cases, photo-induced reactions are used for synthetic purposes, such as the methylation of various organic molecules using DMSO as a methylating agent under photochemical conditions. nih.gov
Applications of R Methylsulfinyl Benzene and Chiral Sulfoxides in Asymmetric Organic Synthesis
(R)-(Methylsulfinyl)benzene)-Derived Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Ligands derived from this compound and other chiral sulfoxides have emerged as a versatile class, offering distinct advantages such as the close proximity of the sulfur stereocenter to the metal and the ability to coordinate through either the sulfur or oxygen atom. nih.gov
The design of effective chiral sulfoxide (B87167) ligands revolves around creating a well-defined and sterically demanding chiral environment around a metal center. This is often achieved by incorporating the chiral sulfinyl group into a larger framework that can chelate to the metal, thereby restricting conformational flexibility and creating a selective pocket for the substrate to bind.
The synthesis of these ligands typically begins with an enantiomerically pure sulfoxide. acs.org One of the earliest and still widely used methods to produce enantiopure sulfoxides is the Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl sulfinate with an organometallic reagent. illinois.edu For instance, reacting diastereomerically pure (–)-menthyl p-toluenesulfinate with an appropriate Grignard reagent allows for the synthesis of a variety of chiral sulfoxides with high enantiomeric purity via a nucleophilic substitution at the sulfur atom that proceeds with inversion of configuration. illinois.edu
Modern methods for synthesizing chiral sulfoxides also include the catalytic enantioselective oxidation of prochiral sulfides. acs.orgwiley-vch.de This approach is particularly effective for producing aryl methyl sulfoxides. researchgate.net Transition metal catalysts, especially those based on titanium and vanadium, are commonly used for this purpose. acs.org For example, a modified Sharpless epoxidation reagent, [Ti(OiPr)4/(+)-DET/tBuOOH], was one of the first systems reported for the asymmetric oxidation of sulfides. medcraveonline.com Improvements have been made by using cumene (B47948) hydroperoxide as the oxidant or by employing chiral ligands like (R)-(+)-binaphthol. medcraveonline.com
A notable strategy in ligand design is the creation of bis-sulfoxide ligands, where two chiral sulfoxide units are incorporated into a single molecule. Axially chiral bis-sulfoxide ligands have been synthesized with high diastereoselectivity through oxidative coupling, where the chirality is controlled by a tert-butylsulfinyl or p-tolylsulfinyl group. acs.org
Ligands derived from this compound and other chiral sulfoxides have found significant application in a variety of asymmetric carbon-carbon bond-forming reactions.
Allylic Substitutions: Chiral sulfoxide ligands have been successfully employed in asymmetric allylic substitution reactions. For instance, enantiopure aminosulfoxides have been tested as N,S-ligands in the asymmetric catalysis of allylic nucleophilic substitutions. researchgate.net
Diels-Alder Reactions: The use of chiral sulfoxides can direct the stereochemical outcome of Diels-Alder reactions. thieme-connect.com The sulfinyl group can act as a chiral auxiliary on the diene or dienophile to induce facial selectivity.
Aldol (B89426) Reactions: The aldol reaction, which forms a β-hydroxy carbonyl compound, is a fundamental C-C bond-forming reaction. pressbooks.pubmasterorganicchemistry.com Chiral sulfoxides are used as auxiliaries to achieve high diastereoselectivity in aldol additions. nrochemistry.com For example, the aldol-type condensation of ester enolates activated by a chiral sulfoxide group has been described as a key application. researchgate.net The stereochemical outcome can be controlled by the configuration of the sulfoxide and the reaction conditions. medcraveonline.com Auxiliary-based asymmetric aldol reactions have been instrumental in the total synthesis of complex natural products. williams.edu
The following table summarizes the performance of some this compound-derived and other chiral sulfoxide ligands in these reactions.
| Reaction Type | Ligand/Auxiliary | Substrate Example | Product | Enantiomeric/Diastereomeric Excess | Reference |
| Allylic Substitution | Enantiopure aminosulfoxide | - | Chiral amine | - | researchgate.net |
| Diels-Alder | Chiral sulfoxide auxiliary | - | Cycloadduct | - | thieme-connect.com |
| Aldol Reaction | Chiral sulfoxide auxiliary | Ester enolate & aldehyde | β-hydroxy ester | High d.e. | researchgate.net |
| Aldol Reaction | Chiral thiazolidinethione | Aldehyde & ketone | β-hydroxy thione | >95:5 d.r. | nrochemistry.com |
Chiral sulfoxide ligands have proven effective in various asymmetric reduction and oxidation processes.
Asymmetric Hydrogenation: Ruthenium(II) complexes bearing chelating chiral sulfoxide ligands have been shown to be active homogeneous catalysts for the hydrogenation of prochiral olefinic acids, achieving optical purities up to 25%. cdnsciencepub.com The development of N-alkylated TsDPEN ligands for Ru(II) complexes has also been significant in the asymmetric transfer hydrogenation of ketones and imines. mdpi.com
Asymmetric Reduction: The reduction of β-ketosulfoxides is a well-established method for producing optically active secondary alcohols. medcraveonline.comresearchgate.net The stereochemical course of the reduction is highly dependent on the configuration of the sulfoxide, the choice of reducing agent, and the presence or absence of chelating agents or Lewis acids. medcraveonline.com
Asymmetric Oxidation: Chiral sulfoxides themselves are often the products of asymmetric oxidation. Catalytic systems for the asymmetric oxidation of sulfides to sulfoxides are well-developed. medcraveonline.comrsc.org For example, titanium complexes with chiral diols or binaphthol can catalyze the oxidation of methyl aryl sulfides to the corresponding sulfoxides with high enantiomeric excess (up to 96% ee). medcraveonline.com Vanadium complexes have also been used for the oxidation of sulfides to chiral sulfoxides. acs.org
Here is a table detailing results from these asymmetric reactions:
| Reaction Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Ru(II)-'dios' complex | Prochiral olefinic acid | Chiral carboxylic acid | up to 25% | cdnsciencepub.com |
| Asymmetric Oxidation | Ti-complex/(R)-(+)-binaphthol | Methyl aryl sulfide (B99878) | (R)-Methyl aryl sulfoxide | up to 96% | medcraveonline.com |
| Asymmetric Oxidation | Pre-formed Mn complex | Thioanisole (B89551) | This compound | 90% | rsc.org |
Asymmetric C-H functionalization is a rapidly advancing field that allows for the direct conversion of C-H bonds into new functional groups. Chiral sulfoxide-oxazoline (SOX) ligands, which possess a single chiral center on the sulfur atom, have been identified as optimal for palladium(II)-catalyzed cascade C-H functionalization/intramolecular asymmetric allylation reactions. researchgate.net These reactions enable the construction of valuable chiral indoline (B122111) derivatives with high yields and excellent enantioselectivities (up to 95:5 e.r.). researchgate.net This demonstrates the potential of chiral sulfoxide ligands to control stereochemistry in complex, multi-step transformations involving C-H activation.
The synthesis of enantiomerically pure cyanohydrins is of great importance as they are versatile building blocks for many other chiral compounds. While enzymatic methods using hydroxynitrile lyases (HNLs) are common, Lewis acid-Lewis base bifunctional catalysts have also been developed. acs.orgresearchgate.net For instance, catalysts derived from chiral amino alcohols, titanium tetraisopropoxide, and an aldehyde have been used to promote the asymmetric cyanosilylation of benzaldehyde (B42025) with trimethylsilyl (B98337) cyanide. acs.org Although the enantiomeric excesses achieved with these early systems were moderate to low, they represent a non-enzymatic approach to catalytic cyanohydrin synthesis. acs.org
This compound) as a Chiral Auxiliary in Stereoselective Organic Transformations
Beyond their role in ligands, chiral sulfoxides like this compound are extensively used as chiral auxiliaries. thieme-connect.comnih.gov A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. nrochemistry.com The sulfinyl group is well-suited for this role due to its high configurational stability, the significant steric and electronic differences between its substituents, and the ability of its lone pair electrons and oxygen atom to coordinate with reagents, leading to highly ordered transition states. illinois.edumedcraveonline.com
The applications are diverse and include:
Diastereoselective additions to ketones: The reduction of β-keto sulfoxides is a powerful tool for creating chiral alcohols. thieme-connect.com
Additions of carbanions: Carbanions alpha to the sulfoxide group can be generated and added to electrophiles like aldehydes (Aldol reactions) and chiral sulfinimines with high diastereoselectivity. thieme-connect.com
Cyclization reactions: The sulfoxide group can direct the stereochemistry of various cyclization reactions, including radical additions, intramolecular conjugate additions, Nazarov cyclizations, and Diels-Alder reactions. thieme-connect.com
Atropodiastereoselective synthesis: Enantiopure sulfoxides have been employed as chiral auxiliaries in Suzuki-Miyaura cross-coupling reactions to achieve highly atroposelective synthesis of biaryl compounds. researchgate.net
The sulfinyl group's effectiveness as a chiral auxiliary has made it a valuable tool in the synthesis of numerous enantiomerically enriched compounds and complex, biologically active natural products. medcraveonline.comthieme-connect.com
Diastereoselective Induction in Synthesis of Complex Molecules
The primary role of a chiral auxiliary like this compound is to induce diastereoselectivity in chemical transformations. By attaching the chiral sulfinyl moiety to a prochiral molecule, two diastereomeric transition states are possible during a reaction, one of which is energetically favored. This preference translates into the selective formation of one diastereomer of the product. The effectiveness of the sulfinyl group in inducing high levels of diastereoselectivity is well-documented in a variety of reactions, including additions to carbonyls, cycloadditions, and carbon-carbon bond formations. medcraveonline.comthieme-connect.com
The stereochemical outcome can often be controlled by the choice of reagents and conditions. For instance, in the reduction of β-keto sulfoxides, different reducing agents can lead to opposite stereochemical results, a property known as stereocomplementary diastereoselection. thieme-connect.com This control is crucial for the synthesis of complex molecules where multiple stereocenters must be set with precision.
A notable application is the synthesis of axially chiral bis-sulfoxide ligands. Through an oxidative coupling reaction controlled by a tert-butylsulfinyl or p-tolylsulfinyl group, these ligands can be synthesized with high diastereoselectivities. acs.orgacs.org These axially chiral ligands have proven to be highly efficient in metal-catalyzed asymmetric reactions, such as the rhodium-catalyzed 1,4-addition of arylboronic acids to enones, achieving excellent enantioselectivities (up to >99% ee). acs.orgthieme-connect.com
Table 1: Examples of Diastereoselective Reactions Using Chiral Sulfoxides This table is interactive. You can sort and filter the data.
| Reaction Type | Chiral Auxiliary/Reagent | Substrate | Conditions | Diastereoselectivity (dr) / Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Enolate Addition | Bis(sulfoxide) | Michael Acceptor | BuLi or NaHMDS | 72-92% ds | thieme-connect.com |
| Oxidative Coupling | p-Tolylsulfinyl group | Naphthyl sulfoxide | LDA, FeCl₃, THF | >95:5 dr | thieme-connect.com |
| [3+2] Cycloaddition | Bis(sulfoxide) | Nitrone | Not specified | 95:5 dr | thieme-connect.com |
| Conjugate Addition | Bis(sulfoxide) | Michael Acceptor | Not specified | Single diastereomer | thieme-connect.com |
| Diels-Alder Reaction | (S)-3-hydroxy-2-isopropyl-5-tertbutylsulfinyl-p-benzoquinone | Vinyl cyclohexenol | Not specified | Double induction | medcraveonline.com |
Attachment, Removal, and Recyclability of the Sulfinyl Auxiliary
A key advantage of using chiral sulfoxides as auxiliaries is the availability of reliable methods for their attachment to and removal from the substrate. nih.gov The most common method for preparing enantiopure aryl alkyl sulfoxides is the Andersen synthesis. This involves the nucleophilic substitution of a diastereomerically pure sulfinate, such as (-)-(1R,2S,5R)-Menthyl (S)-p-toluenesulfinate, with a Grignard reagent (e.g., methylmagnesium chloride). medcraveonline.comchemicalbook.comresearchgate.net This reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for the predictable synthesis of the desired sulfoxide enantiomer. chemicalbook.com
After the desired stereocenter has been created, the auxiliary must be cleaved from the product. The sulfinyl group can be removed under various conditions, often involving reduction to a sulfide or oxidation to a sulfone, which can then be cleaved. medcraveonline.com For example, a chiral aniline-sulfoxide auxiliary used in Pd-catalyzed C-H functionalization can be readily cleaved after the reaction. nih.gov
The ability to recover and reuse the chiral auxiliary is crucial for the economic viability and sustainability of large-scale synthesis. Practical processes have been developed for recycling the sulfinyl group. For N-tert-butanesulfinyl amines, treatment with HCl in an appropriate solvent like cyclopentyl methyl ether quantitatively yields the amine hydrochloride salt and tert-butanesulfinyl chloride. researchgate.net The latter can then be converted back to the starting tert-butanesulfinamide in high yield and purity, ready for reuse. researchgate.netcas.cn This recyclability significantly improves the atom and step economy of auxiliary-based methods. rsc.org However, it is important to note that in some synthetic schemes, particularly with certain polymer-supported auxiliaries, the chirality of the sulfoxide can be destroyed during the cleavage step, precluding direct recycling. scispace.com
This compound as a Chiral Building Block in Natural Product and Drug Intermediate Synthesis
Beyond its role as a transient auxiliary, this compound and its derivatives are valuable chiral building blocks. medcraveonline.com In this approach, the sulfoxide is a permanent part of a synthetic intermediate, and its stereocenter directs the formation of new stereocenters as the carbon skeleton is elaborated. This strategy has been successfully applied to the total synthesis of numerous biologically active natural products and complex pharmaceutical intermediates. medcraveonline.comthieme-connect.com
A prominent example is the use of the lithium anion of (R)-p-tolyl methyl sulfoxide in the synthesis of a key intermediate for (R)-lasiodiplodin, a naturally occurring macrolide. chemicalbook.com Similarly, the diastereoselective addition of the (R)-(+)-methyl p-tolyl sulfoxide anion to imines derived from 3,4-dihydroisoquinolines was the key step in the asymmetric synthesis of the protoberberine alkaloid (R)-(+)-tetrahydropalmatine. acs.org
In another application, the diastereoselective addition of the lithium anion of (R)-p-tolyl methyl sulfoxide to a trifluoromethyl ketone was used to install the chiral alcohol center in a β-hydroxy-β-trifluoromethyl sulfoxide adduct. acs.org This adduct served as a crucial intermediate in the synthesis of a drug candidate containing a challenging trifluoromethyl-substituted stereogenic quaternary carbon. acs.org These examples highlight how the predictable stereocontrol offered by this compound and its analogues provides access to complex, enantiomerically pure molecules that are of significant interest in medicinal chemistry. evitachem.com
Table 2: Selected Syntheses Involving this compound Derivatives This table is interactive. You can sort and filter the data.
| Target Molecule/Intermediate | Key Reagent | Key Transformation | Reference |
|---|---|---|---|
| (R)-Lasiodiplodin Intermediate | (R)-(+)-Methyl p-tolyl sulfoxide | Preparation of enantiopure β-keto sulfoxides | |
| (R)-(+)-Tetrahydropalmatine | (R)-(+)-Methyl p-tolyl sulfoxide anion | Diastereoselective addition to an imine | acs.org |
| Drug Intermediate (β-hydroxy-β-trifluoromethyl sulfoxide) | (R)-p-Tolyl methyl sulfoxide lithium anion | Diastereoselective addition to a trifluoromethyl ketone | acs.org |
Integration of this compound in Multicomponent Reactions and Tandem Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from all inputs, represent a highly efficient and atom-economical synthetic strategy. mdpi.comfu-berlin.deacsgcipr.org Similarly, tandem (or domino/cascade) reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov Chiral sulfoxides, including derivatives of this compound, have been successfully integrated into these sophisticated reaction sequences to generate complex molecular architectures with excellent stereocontrol in a single pot.
For example, a novel asymmetric tandem sequence has been developed involving the reaction of (R)-(+)-allyl p-tolyl sulfoxide, fluorinated nitriles, and alkyl propiolates. acs.org This process combines an intermolecular aza-Michael reaction with an intramolecular Michael addition to construct chiral fluorinated 1,4-dihydropyridines, often as a single diastereoisomer, in a one-pot procedure. acs.org
Tandem reactions are also employed to leverage the unique reactivity of sulfoxides. A process involving a tandem asymmetric Diels-Alder reaction followed by a pyrolytic sulfoxide elimination has been reported. medcraveonline.com In another advanced application, rhodium catalysis was used to achieve a dynamic kinetic resolution (DKR) of allylic sulfoxides. nih.gov The rhodium catalyst acts in a tandem fashion, promoting both the racemization of the allylic sulfoxide and the asymmetric hydrogenation of the alkene, enabling the conversion of a racemic starting material into a single, highly enantioenriched product. nih.gov The integration of chiral sulfoxides into these powerful synthetic methods demonstrates their versatility and importance in modern organic chemistry for the efficient construction of complex chiral molecules. nih.govacs.org
Advanced Computational and Theoretical Studies on R Methylsulfinyl Benzene
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of (R)-(Methylsulfinyl)benzene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its molecular geometry, orbital energies, and other electronic characteristics. researchgate.net
DFT calculations, particularly using hybrid functionals like B3LYP, are widely used to optimize the molecular structure, predicting bond lengths and angles that are often in good agreement with experimental data. researchgate.net These calculations confirm the pyramidal geometry at the sulfur atom, which is the basis of its chirality. The sulfinyl group (S=O) is not a true double bond but a coordinate covalent bond, resulting in a tetrahedral-like sp3 hybridization at the sulfur atom, with a lone pair of electrons occupying one of the vertices. illinois.edu This structure is conformationally stable at room temperature. illinois.edu
Key findings from these calculations include:
Molecular Geometry: Optimization studies provide precise bond lengths (S=O, S-C, C-C) and bond angles (O-S-C, C-S-C), confirming the molecule's three-dimensional structure. st-andrews.ac.uk
Electronic Properties: Calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO-LUMO gap), ionization potential, and electron affinity. researchgate.net These properties are crucial for predicting the molecule's reactivity and spectroscopic behavior.
Dipole Moment: The polarized nature of the sulfinyl bond gives the molecule a significant dipole moment, which influences its solubility and intermolecular interactions.
Below is a table summarizing typical data obtained from electronic structure calculations for sulfoxide-containing molecules.
| Calculated Property | Typical Method | Significance |
|---|---|---|
| Total Energy | DFT (B3LYP), RHF | Indicates the thermodynamic stability of the molecule. |
| HOMO-LUMO Energy Gap | DFT | Relates to the molecule's electronic excitability and chemical reactivity. researchgate.net |
| Bond Lengths (e.g., S=O, S-Cphenyl, S-Cmethyl) | DFT, Ab Initio | Provides the optimized geometric structure. researchgate.netst-andrews.ac.uk |
| Bond Angles (e.g., O-S-C, C-S-C) | DFT, Ab Initio | Defines the pyramidal geometry at the chiral sulfur center. researchgate.netst-andrews.ac.uk |
| Dipole Moment | DFT, Ab Initio | Quantifies the polarity of the molecule, influencing intermolecular forces. |
Conformational Analysis and Energy Landscapes of this compound
The chirality of this compound arises from the high barrier to inversion at the sulfur stereocenter. illinois.edu Computational methods are used to quantify this barrier and explore the molecule's conformational landscape. The barrier to pyramidal inversion for most sulfoxides is high, typically in the range of 38-41 kcal/mol, which prevents racemization under normal conditions. illinois.edu
Conformational analysis primarily focuses on the rotation around the S-Cphenyl bond. Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the methyl group, the sulfur atom, the phenyl ring, and one of the ring carbons. This analysis helps identify the most stable conformations (energy minima) and the transition states for rotation. These studies reveal that the preferred conformation is often one that minimizes steric hindrance between the methyl group, the sulfinyl oxygen, and the ortho-hydrogens of the phenyl ring.
Molecular Dynamics Simulations of Chiral Sulfoxide (B87167) Systems
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For chiral sulfoxide systems, MD simulations provide insights into their dynamic behavior, particularly in solution and during interactions with other molecules. researchgate.netacs.org
In a typical MD simulation, the system (e.g., a single this compound molecule in a box of water) is modeled using a force field that describes the potential energy of all atoms. nsf.gov The simulation then solves Newton's equations of motion for this system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nsf.gov
MD simulations are particularly useful for:
Solvation Studies: Analyzing the structure of the solvent (e.g., water) around the sulfoxide, including the formation and dynamics of hydrogen bonds between the solvent and the sulfinyl oxygen. acs.org
Interaction Dynamics: Observing the dynamic process of how this compound interacts with other molecules, such as a chiral stationary phase in chromatography or a substrate in a catalytic reaction. researchgate.netnsf.gov
Conformational Sampling: Exploring the accessible conformations of the molecule at a given temperature, providing a dynamic view of the energy landscape.
Modeling of Chiral Recognition and Diastereomeric Interactions in Catalysis and Separation
One of the most powerful applications of computational modeling for this compound is in understanding the mechanisms of chiral recognition. semanticscholar.org This is crucial for explaining its effectiveness in asymmetric catalysis and its separation from its enantiomer by chiral chromatography. semanticscholar.orgrsc.org
Molecular docking and binding energy calculations are common techniques used for this purpose. semanticscholar.org In these studies, a model of this compound and its (S)-enantiomer are "docked" into a binding site of a larger molecule, such as a chiral catalyst or a chiral stationary phase. semanticscholar.org The calculations then estimate the binding energy for each enantiomer. A significant difference in binding energy between the (R) and (S) enantiomers explains the observed enantioselectivity. semanticscholar.org
These models have shown that chiral recognition is often governed by a combination of non-covalent interactions, including:
Hydrogen Bonding: The sulfinyl oxygen is a strong hydrogen bond acceptor. semanticscholar.org
π-π Stacking: The phenyl ring can engage in stacking interactions with other aromatic systems. semanticscholar.orgmdpi.com
Steric Repulsion: Differences in how the enantiomers fit into a chiral pocket lead to different levels of steric clash.
For example, theoretical simulations of chiral sulfoxide drugs interacting with polysaccharide-based chiral stationary phases have shown that the enantiomer forming a shorter, more stable hydrogen bond is retained longer, matching experimental elution orders. semanticscholar.org
Prediction of Acidity (pKa) and Basicity of Sulfinyl Groups and their Influence on Reactivity
Computational methods can be used to predict the acidity (pKa) of the protons on the methyl group adjacent to the sulfinyl moiety. The sulfinyl group significantly increases the acidity of these α-protons compared to a simple sulfide (B99878). This enhanced acidity is attributed to the strong electron-withdrawing inductive effect of the polarized Sδ+-Oδ- bond, which stabilizes the resulting carbanion. stackexchange.com
While resonance delocalization of the negative charge onto the oxygen was a traditional explanation, modern computational studies suggest that the primary stabilizing factor is the electrical stabilization of the anionic carbon center adjacent to the highly polarized sulfinyl group. stackexchange.com Theoretical calculations of pKa values help rationalize the reactivity of this compound in base-mediated reactions, where deprotonation at the methyl group can generate a nucleophilic species.
The sulfinyl oxygen also possesses basic character due to its lone pairs of electrons, allowing it to act as a Lewis base and coordinate to metal centers or act as a hydrogen bond acceptor. This dual nature is central to its role as a chiral auxiliary and ligand in asymmetric synthesis. illinois.edu
Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking) in Sulfoxide Chemistry
Non-covalent interactions play a critical role in the chemistry of sulfoxides, dictating their structure in the solid state, their behavior in solution, and their ability to participate in molecular recognition. semanticscholar.org Computational chemistry is essential for identifying and quantifying these weak interactions.
Hydrogen Bonding: The sulfinyl oxygen is a potent hydrogen bond acceptor. Theoretical calculations can model the geometry and energy of hydrogen bonds between the sulfoxide and donor molecules like water, alcohols, or N-H groups. semanticscholar.orgwiley-vch.de This interaction is often a dominant factor in chiral recognition mechanisms. semanticscholar.org
π-Stacking: The phenyl group of this compound can participate in π-stacking interactions with other aromatic rings. semanticscholar.orgmdpi.com Computational models can analyze the geometry (e.g., parallel-displaced or T-shaped) and strength of these interactions, which are important for stabilizing intermolecular complexes. researchgate.netnih.gov
Other Interactions: Advanced computational methods can also probe other subtle interactions, such as C-H···O bonds and dipole-dipole interactions, which collectively contribute to the stability of molecular assemblies and transition states.
| Interaction Type | Participating Groups in this compound | Role in Chemistry |
|---|---|---|
| Hydrogen Bonding | Sulfinyl Oxygen (Acceptor) | Key for chiral recognition, solvation, and directing reactivity. semanticscholar.org |
| π-π Stacking | Phenyl Ring | Stabilizes intermolecular complexes, important in crystal packing and recognition. mdpi.comresearchgate.net |
| Dipole-Dipole Interactions | Polar S=O Bond | Contributes to overall intermolecular forces and molecular association. semanticscholar.org |
| Steric Repulsion | Methyl and Phenyl Groups | Differentiates enantiomers in chiral environments. semanticscholar.org |
Emerging Research Directions and Future Perspectives in R Methylsulfinyl Benzene Chemistry
Sustainable and Green Chemistry Approaches in (R)-(Methylsulfinyl)benzene Synthesis and Application
The push for environmentally benign chemical processes has profoundly impacted the synthesis of chiral sulfoxides like this compound. mt.comnih.gov A primary focus is the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. A significant advancement is the use of water as a reaction medium, which is both economical and eco-friendly. mt.com For instance, a novel catalytic asymmetric oxidation of sulfides to sulfoxides has been developed using the hypervalent iodine(V) reagent iodoxybenzene (B1195256) in water. mt.comnih.gov This method provides a distinct and more versatile alternative to biological catalysts or cyclodextrin (B1172386) derivatives for asymmetric sulfoxidation in aqueous environments. mt.com
Biocatalysis represents a cornerstone of green chemistry approaches for chiral sulfoxide (B87167) synthesis. nih.govlehigh.edumdpi.com The use of enzymes, either as isolated preparations or within whole-cell systems, offers high enantioselectivity under mild reaction conditions. lehigh.edushimadzu.eu Baeyer-Villiger monooxygenases (BVMOs) are particularly notable for their ability to oxidize sulfide (B99878) precursors to chiral sulfoxides with high precision. umich.edu For example, the enzymatic asymmetric sulfoxidation of omeprazole (B731) sulfide to esomeprazole (B1671258) using a prazole sulfide monooxygenase (AcPSMO) showcases a green-by-design system that uses molecular oxygen as the oxidant and produces only CO2 and water as byproducts. nih.gov Furthermore, unconventional biocatalytic strategies are being explored, such as using reductive enzymes like methionine sulfoxide reductase (Msr) for the kinetic resolution of racemic sulfoxides, or employing nonclassical solvents like ionic liquids and deep eutectic solvents to create more sustainable synthetic pathways. e3s-conferences.orgrsc.org
Another green strategy involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant. nih.gov Novel catalytic systems, such as those based on non-toxic iron complexes with Schiff base ligands, have been developed to facilitate asymmetric sulfoxidation using aqueous H₂O₂. nih.gov These methods avoid the use of stoichiometric, often wasteful, chemical oxidants and represent a significant step towards more sustainable manufacturing processes. umich.edu
| Approach | Key Features | Example System/Reagent | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Catalysis | Uses water as a solvent. | Iodoxybenzene (PhIO₂) with MgBr₂ and chiral tartaric acid. | Environmentally benign, economical, avoids organic solvents. | mt.comnih.gov |
| Biocatalysis (Oxidative) | Employs enzymes like monooxygenases. | Baeyer-Villiger Monooxygenase (BVMO), Prazole Sulfide Monooxygenase (AcPSMO). | High enantioselectivity (>99% ee), mild conditions, uses O₂ as oxidant. | umich.edunih.gov |
| Biocatalysis (Reductive) | Kinetic resolution using reductive enzymes. | Methionine Sulfoxide Reductase (MsrA) with Dithiothreitol (DTT). | Produces high ee (>97%) (R)-sulfoxides from racemates. | lehigh.edu |
| Green Oxidant Systems | Utilizes H₂O₂ as a clean terminal oxidant. | Chiral iron complexes with Schiff base ligands. | Avoids stoichiometric heavy-metal oxidants, produces water as a byproduct. | nih.gov |
| Unconventional Solvents | Use of ionic liquids (ILs) or deep eutectic solvents (DESs). | Biocatalytic reactions in ILs/DESs. | Potential for enhanced enzyme stability and greener processes. | e3s-conferences.orgrsc.org |
Flow Chemistry and Continuous Manufacturing Technologies for Chiral Sulfoxides
Flow chemistry, or continuous manufacturing, is an emerging technology that is revolutionizing the synthesis of pharmaceutical compounds, including chiral sulfoxides. scispace.comacs.orgresearchgate.net This approach involves pumping reactants through a network of tubes or microreactors, offering significant advantages over traditional batch processing. acs.orgresearchgate.net Key benefits include superior control over reaction parameters like temperature and mixing, enhanced heat and mass transfer, and improved process safety by minimizing the volume of hazardous materials at any given time. acs.orgresearchgate.net
The synthesis of chiral sulfoxides has been successfully adapted to continuous flow systems. For example, a process for the highly enantioselective synthesis of esomeprazole was developed using a homogeneous titanium/tartrate catalysis system in a continuous flow microreactor. scispace.com This method dramatically reduced the reaction time to just 48 seconds, compared to 2 hours in a batch process, while achieving a 98% yield and 98% enantiomeric excess (ee). scispace.com The precise temperature control in flow reactors is particularly beneficial for exothermic oxidation reactions, mitigating side reactions and improving product quality. scispace.comresearchgate.net
Continuous flow technology also facilitates the use of otherwise hazardous reagents and conditions. A protocol for sulfoxide imidation was developed using fuming sulfuric acid and azide (B81097) sources in a flow reactor, conditions that would be difficult to manage on a large scale in a batch process. researchgate.net Furthermore, flow systems can be integrated with other technologies, such as photochemistry. A recycle photoreactor that combines a continuous flow HPLC system with a photoracemization unit has been developed for the deracemization of racemic sulfoxides, efficiently converting an unwanted enantiomer into the desired one. rsc.org This integration of synthesis and purification into a single, continuous loop represents a highly efficient manufacturing paradigm. wiley-vch.de
| Advantage of Flow Chemistry | Description | Application to Chiral Sulfoxides | Reference |
|---|---|---|---|
| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Enables the use of energetic reagents like azides and superacids for sulfoxide transformations. | researchgate.netthermofisher.com |
| Process Intensification | Drastically reduces reaction times and reactor footprints. | Synthesis of esomeprazole in 48 seconds versus 2 hours in batch. | scispace.com |
| Precise Control | Superior control over temperature, pressure, and residence time leads to higher yields and selectivity. | Minimizes byproduct formation in exothermic oxidation reactions. | acs.orgresearchgate.net |
| Facilitated Scale-Up | Scaling up is achieved by running the system for longer periods ('scaling out') rather than using larger reactors. | Continuous production of chiral intermediates without complex process redesign. | wiley-vch.de |
| Integration of Processes | Allows for the telescoping of multiple reaction and purification steps into a single continuous sequence. | Coupling of synthesis with in-line purification or deracemization via HPLC. | rsc.orgwiley-vch.de |
Exploration of Novel Catalytic Systems and Reagents for Sulfoxide Transformations
The quest for higher efficiency and enantioselectivity in the synthesis of this compound and other chiral sulfoxides drives continuous innovation in catalyst and reagent design. Research has expanded beyond the traditional Sharpless-type reagents to a diverse array of metal-based and organic systems.
Vanadium-based catalysts continue to be prominent, with novel systems such as chiral vanadium-salan complexes and a unique V(IV)8 cluster being developed for the asymmetric oxidation of sulfides with hydrogen peroxide. researchgate.netresearchgate.net The vanadium-salan system has proven effective not only for asymmetric oxidation but also for the kinetic resolution of racemic sulfoxides. researchgate.net Iron-based catalysts are gaining attention as a less toxic and more economical alternative. In-situ generated iron complexes from Schiff base ligands and Fe(acac)₃ have been shown to catalyze asymmetric sulfoxidation using aqueous H₂O₂, a green oxidant. nih.gov
Titanium complexes remain a workhorse in this field. Beyond the well-known Kagan-modified Sharpless systems, new ligands such as (R)-6,6′-Diphenyl-BINOL are being used with Ti(O-i-Pr)₄ to achieve high enantiopurities (up to 90% ee). mdpi.com Molybdenum and tungsten-based catalysts are also emerging as powerful tools. A chiral bisguanidinium dinuclear oxodiperoxomolybdosulfate ion pair has been reported for highly enantioselective sulfoxidation. Similarly, the first enantioselective tungstate-catalyzed oxidation was achieved using a bisguanidinium diphosphatobisperoxotungstate ion pair, which was successfully applied to the synthesis of (S)-Lansoprazole. nih.gov
Organocatalysis offers a metal-free alternative. Chiral bifunctional squaramide catalysts have been used for the oxidative kinetic resolution of sulfides. Additionally, novel reagents are being designed to streamline synthesis. A bench-stable sulfoxide reagent has been developed for the one-pot, three-component synthesis of sulfoxides and sulfinamides, reacting with a Grignard reagent and a carbon electrophile to build the molecule around the SO unit.
| Catalyst/Reagent Class | Specific Example | Oxidant | Key Feature | Reference |
|---|---|---|---|---|
| Vanadium Complexes | Chiral Vanadium-Salan Complex | H₂O₂ | Effective for both asymmetric oxidation and kinetic resolution. | researchgate.net |
| Iron Complexes | In-situ generated [Fe(Schiff-base)(acac)] | H₂O₂ | Non-toxic, economical metal catalyst. | nih.gov |
| Titanium Complexes | Ti(O-i-Pr)₄ / (R)-6,6′-Diphenyl-BINOL | TBHP | Achieves high enantiopurities (up to 90% ee) for aryl methyl sulfoxides. | mdpi.com |
| Tungsten Ion-Pair | Bisguanidinium diphosphatobisperoxotungstate | H₂O₂ | First enantioselective tungstate-catalyzed oxidation. | nih.gov |
| Hypervalent Iodine | Iodoxybenzene (PhIO₂) | - | Enables catalytic asymmetric oxidation in water. | mt.comnih.gov |
| Organocatalysts | Chiral bifunctional squaramide | Cumene (B47948) hydroperoxide | Metal-free oxidative kinetic resolution of sulfides. |
Bio-inspired and Biomimetic Transformations Involving Sulfoxides
Nature's catalysts—enzymes—provide a rich source of inspiration for developing new synthetic methods. Bio-inspired and biomimetic approaches to sulfoxide synthesis aim to replicate the high efficiency and selectivity of biological systems using either whole enzymes or synthetic catalysts that mimic their function.
Direct biocatalysis utilizes enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs). mdpi.comumich.edu These enzymes can perform highly enantioselective oxidation of prochiral sulfides to produce optically pure sulfoxides. A significant area of research is the use of reductive enzymes for the kinetic resolution of racemic sulfoxides. rsc.org Methionine sulfoxide reductases (MsrA and MsrB) and DMSO reductases can selectively reduce one enantiomer of a sulfoxide to the corresponding sulfide, leaving the other enantiomer in high optical purity. lehigh.edu For example, MsrA from Saccharomyces cerevisiae has been used to obtain a range of (R)-sulfoxides with excellent enantiomeric excess (>99% ee). mdpi.comresearchgate.net
Biomimetic catalysis seeks to create small-molecule catalysts that emulate the active sites or mechanisms of these enzymes. Flavin-catalyzed oxidations are a prime example, where synthetic flavin derivatives mimic flavoenzymes to catalyze the aerobic oxidation of sulfides. Another approach involves a bioinspired oxidation system for continuous flow synthesis, using perselenic acid generated in-situ from selenium (IV) oxide and hydrogen peroxide. wiley-vch.de This system mimics the function of selenium-dependent enzymes and allows for the selective oxidation of sulfides to either sulfoxides or sulfones by tuning the reaction conditions. Metal-organic frameworks (MOFs) are also being engineered as biomimetic catalysts. By incorporating chiral metal-salen complexes into the MOF structure, researchers have created catalysts that mimic enzyme active sites for asymmetric sulfoxidation.
| Approach | Catalyst/System | Transformation | Key Characteristic | Reference |
|---|---|---|---|---|
| Direct Biocatalysis (Oxidative) | Baeyer-Villiger Monooxygenases (BVMOs) | Asymmetric oxidation of sulfides | High enantioselectivity for (S)-sulfoxides. | |
| Direct Biocatalysis (Reductive) | Methionine Sulfoxide Reductase A (MsrA) | Kinetic resolution of racemic sulfoxides | Produces (R)-sulfoxides with >99% ee. | lehigh.edumdpi.com |
| Biomimetic Catalysis (Flavin) | Synthetic Flavin Derivatives | Aerobic oxidation of sulfides | Mimics flavoenzyme activity with O₂ as the oxidant. | |
| Biomimetic Catalysis (Selenium) | In-situ generated Perselenic Acid | Continuous flow oxidation of sulfides | Switchable synthesis of sulfoxides or sulfones. | wiley-vch.de |
| Biomimetic Frameworks | Chiral Metal-Salen in MOFs (e.g., UiO-68) | Asymmetric sulfoxidation | Mimics enzyme active sites within a porous framework. |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring of Chiral Sulfoxide Synthesis
The development of robust and efficient synthetic processes for chiral sulfoxides relies heavily on understanding reaction kinetics, identifying intermediates, and precisely controlling reaction endpoints. Process Analytical Technology (PAT) utilizes in-situ (in-line) spectroscopic techniques to monitor chemical reactions in real-time, providing a continuous stream of data without the need for manual sampling. nih.gov This approach is particularly valuable for asymmetric syntheses and continuous flow processes. nih.govwiley-vch.de
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring. Using an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor or a flow cell, FTIR can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. This allows for rapid optimization of reaction conditions and the observation of short-lived intermediates, offering deep mechanistic insight. The development of specialized ReactIR flow cells has made this technology readily applicable to both micro- and meso-scale continuous flow systems.
Raman spectroscopy is another key PAT tool, especially for reactions in aqueous media or for studying solid catalysts. lehigh.eduresearchgate.net It can provide molecular-level information about catalyst surface structures and reactive intermediates under actual reaction conditions. lehigh.edu In the context of sulfoxide synthesis, Raman has been used to identify the active ion-pair catalyst in a tungstate-catalyzed enantioselective oxidation and to monitor modifications of sulfur-containing compounds like L-cysteine. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are also being integrated for online monitoring. umich.edunih.gov While traditionally offline techniques, advancements have enabled their use in flow systems. Online HPLC can be used to monitor not only reaction conversion but also enantiomeric excess (ee) in real-time, as demonstrated in recycle photoreactors for deracemization. rsc.org These advanced analytical methods are crucial for implementing Quality by Design (QbD) principles, ensuring the development of safe, robust, and efficient processes for producing chiral compounds like this compound. nih.gov
| Technique | Mode of Operation | Information Obtained | Application in Chiral Sulfoxide Synthesis | Reference |
|---|---|---|---|---|
| FTIR Spectroscopy | In-line ATR probe or flow cell | Reactant/product concentration, reaction kinetics, intermediate detection. | Real-time monitoring and optimization of continuous flow sulfoxidation. | |
| Raman Spectroscopy | In-situ probe | Catalyst structure, reactive intermediates, bond formation/breakage (e.g., S-S). | Identifying active catalyst species; monitoring reactions in aqueous media. | nih.govlehigh.eduresearchgate.net |
| Online HPLC | Automated sampling from flow/batch reactor | Conversion, product purity, enantiomeric excess (ee). | Real-time ee determination in deracemization and asymmetric synthesis. | rsc.org |
| NMR Spectroscopy | Flow-through NMR tube | Structural confirmation, reaction progress. | Monitoring reaction completeness and identifying species in solution. | umich.edu |
Design of Multi-Functional Chiral Sulfoxide Systems
The utility of the chiral sulfoxide group extends far beyond its presence in a final target molecule. It is increasingly being incorporated into sophisticated molecular architectures where it serves multiple roles, acting as a chiral auxiliary, a directing group, or a chiral ligand in asymmetric catalysis. This design strategy leverages the unique stereoelectronic properties of the sulfinyl group to control reactivity and selectivity in complex chemical transformations.
As a chiral auxiliary, the sulfoxide group is temporarily installed on a substrate to direct a stereoselective reaction on another part of the molecule, after which it can be cleaved. This approach has been a mainstay in asymmetric synthesis for decades. More recently, the focus has shifted to its role as a directing group in transition-metal-catalyzed C-H functionalization. Here, the sulfoxide not only guides the metal catalyst to a specific C-H bond for activation but also acts as an internal chiral ligand, creating an asymmetric environment that controls the stereochemical outcome of the reaction. This has enabled the atropo-diastereoselective synthesis of axially chiral biaryl scaffolds.
The design of novel chiral ligands incorporating a sulfoxide moiety is another active area of research. For instance, enantiopure N-protected aminosulfoxides have been developed as effective N/S ligands for palladium-catalyzed asymmetric C-H activation. Similarly, ortho-sulfoxide substituted arylphosphanes represent a new class of chiral phosphine (B1218219) ligands that combine the coordination properties of phosphorus with the stereogenic sulfur center. These multi-functional systems are not limited to small molecules; polymers functionalized with sulfoxide side groups are being designed to translate the unique molecular properties of sulfoxides, such as high polarity and chirality, into new materials with advanced applications.
| System Type | Function of Sulfoxide | Application | Example | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Stereochemical control | Asymmetric synthesis of natural products and biologically active molecules. | β-ketosulfoxides in diastereoselective reductions. | |
| Directing Group | Regio- and stereocontrol | Palladium-catalyzed C-H functionalization. | Atropo-diastereoselective synthesis of biaryls. | |
| Chiral Ligand | Induces enantioselectivity in metal catalysis | Asymmetric C-H activation, allylic C-H oxidation. | Chiral sulfoxide-oxazoline (Sox) ligands, ortho-sulfoxide arylphosphanes. | |
| Functional Polymer | Imparts polarity, chirality, and coordination ability to a macromolecule | Development of new functional materials. | Poly(meth)acrylates with sulfoxide side-chains. |
Q & A
Q. What are the recommended methods for synthesizing (R)-(Methylsulfinyl)benzene with high enantiomeric purity?
Enantioselective oxidation of methyl phenyl sulfide using chiral catalysts or biocatalysts is the primary method. For instance, enzymatic approaches leveraging bacterial proteins like MsrA can achieve enantiomeric excess (ee) >99% . Key steps include:
- Optimization of reaction conditions (e.g., temperature, solvent, catalyst loading).
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purification using column chromatography with chiral stationary phases.
Q. How can the enantiomeric excess (ee) of this compound be accurately determined?
Chiral HPLC is the gold standard. For example:
Q. What spectroscopic techniques are essential for characterizing this compound?
A combination of methods ensures structural confirmation:
- 1H and 13C NMR : Identify proton environments and carbon frameworks (e.g., δ 3.95 ppm for methyl groups in sulfoxides) .
- IR spectroscopy : Detect sulfoxide S=O stretches (~1030–1060 cm⁻¹).
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z = 135.1 [M]+ for related analogs) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in asymmetric synthesis?
Density functional theory (DFT) calculations provide insights into:
- Transition-state geometries for sulfoxide formation.
- Electronic effects of substituents on sulfinyl group reactivity.
- Thermodynamic stability of enantiomers using Gibbs free energy comparisons . Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-31G*) validated against experimental data.
Q. What strategies are effective in designing enzyme-based probes using this compound derivatives?
- Probe Design : Incorporate the sulfoxide moiety into fluorogenic or chromogenic substrates (e.g., bromo derivatives for MsrA enzyme activity detection) .
- Stereochemical Control : Use enantiopure (R)-configured sulfoxides to ensure substrate specificity.
- Activity Assays : Couple probe cleavage with fluorescence/absorbance changes (e.g., gel-based imaging with agarose beads for spatial resolution) .
Q. How can conflicting NMR data for this compound derivatives be resolved?
Cross-validate using:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals.
- Variable-temperature NMR : Resolve dynamic effects (e.g., restricted rotation in sulfoxides).
- X-ray crystallography : Confirm absolute configuration via SHELX-refined structures .
- Chiral HPLC : Verify purity and rule out diastereomeric impurities .
Q. What crystallographic tools are critical for determining the absolute configuration of this compound derivatives?
- SHELXL : Refine crystal structures using high-resolution data.
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
- Flack parameter analysis : Validate enantiomeric assignment in chiral space groups.
Methodological Considerations
Q. How to optimize reaction conditions for asymmetric synthesis of this compound?
- Catalyst Screening : Test chiral ligands (e.g., Sharpless-type oxazaborolidines) or enzymes (e.g., methionine sulfoxide reductase).
- Solvent Effects : Use aprotic solvents (THF, DCM) to stabilize intermediates.
- Inert Atmosphere : Conduct reactions under argon to prevent sulfide reoxidation .
Q. What analytical workflows are recommended for studying sulfoxide degradation pathways?
- LC-MS/MS : Track degradation products in real-time.
- Isotopic Labeling : Use 18O-labeled H2O to trace sulfoxide reduction mechanisms.
- Kinetic Studies : Determine rate constants under varying pH and temperature.
Data Interpretation and Reporting
Q. How to address discrepancies in reported physical properties (e.g., melting points) of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
